2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(12-6-2-1-3-7-12)18-11-14-9-5-4-8-13(14)10-15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBPKILWLZTVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a derivative of the conformationally constrained amino acid analog, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). The Tic scaffold is a cornerstone in medicinal chemistry, recognized as a rigid analog of phenylalanine and proline, and is integral to the design of numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. While specific biological data for this particular derivative is limited in publicly accessible literature, this document extrapolates its potential activities and experimental considerations based on the well-documented pharmacology of the parent Tic scaffold and related N-acyl derivatives.
Chemical and Physical Properties
This compound, also known as N-benzoyl-Tic, possesses a unique structural architecture that combines the rigid tetrahydroisoquinoline core with a benzoyl group at the nitrogen atom. This modification significantly influences its physicochemical properties compared to the parent Tic molecule.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₃ | PubChem[1] |
| Molecular Weight | 281.30 g/mol | PubChem[1] |
| IUPAC Name | 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | PubChem[1] |
| CAS Number | 93316-40-6 | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | 152-153 °C | Echemi[2] |
| Boiling Point | 520.0±50.0 °C (Predicted) | Echemi[2] |
| Density | 1.298±0.06 g/cm³ (Predicted) | Echemi[2] |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the N-acylation of the parent 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). The general synthetic approach is outlined below.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Materials:
-
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)
-
Benzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
-
-
Procedure:
-
Dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in anhydrous DCM.
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Biological Activity and Potential Applications
Inferred Mechanism of Action and Signaling Pathways
Derivatives of 1,2,3,4-tetrahydroisoquinoline have been shown to interact with a variety of biological targets. The introduction of the N-benzoyl group can modulate the parent molecule's affinity and selectivity for these targets.
References
An In-depth Technical Guide to the Synthesis of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through a two-step process commencing with the formation of the core heterocyclic structure, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, via the Pictet-Spengler reaction, followed by N-benzoylation to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound is a well-documented process that leverages fundamental organic reactions. The overall synthetic scheme can be visualized as a two-stage process:
-
Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the acid-catalyzed Pictet-Spengler reaction between L-phenylalanine and formaldehyde. This reaction forms the foundational 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid structure.
-
N-Benzoylation: The secondary amine within the tetrahydroisoquinoline ring is then acylated using benzoyl chloride in the presence of a base to yield the final product, this compound.
This strategy is efficient and allows for the generation of the target molecule from readily available starting materials.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
This procedure is adapted from the well-established Pictet-Spengler reaction conditions.[1]
Materials:
-
L-Phenylalanine
-
47% Hydrobromic acid
-
37% Formalin aqueous solution
-
Ice
Procedure:
-
Suspend 10 g of L-phenylalanine in 108 ml of 47% hydrobromic acid in a suitable reaction vessel.
-
To this suspension, add 23 ml of a 37% aqueous formalin solution dropwise.
-
Stir the reaction mixture at 65°C for 7 hours.
-
After the reaction is complete, cool the mixture in an ice bath for 3 hours to induce crystallization.
-
Collect the precipitate by filtration.
-
Dry the collected solid at 55°C under reduced pressure to obtain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide.
Step 2: Synthesis of this compound
This step involves the acylation of the tetrahydroisoquinoline intermediate.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide
-
Benzoyl chloride
-
A suitable base (e.g., triethylamine or aqueous sodium hydroxide)
-
An appropriate solvent (e.g., dichloromethane or a biphasic system with water)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure (Schotten-Baumann conditions):
-
Dissolve the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide in an aqueous solution of a base, such as 10% sodium hydroxide, to neutralize the hydrobromide salt and deprotonate the carboxylic acid.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride dropwise to the stirred solution.
-
Continue stirring vigorously at room temperature for 2-3 hours.
-
After the reaction, acidify the mixture with hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for each synthetic step.
Table 1: Pictet-Spengler Reaction for 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
| Parameter | Value | Reference |
| Starting Material | L-Phenylalanine | [1] |
| Reagents | 47% HBr, 37% Formalin | [1] |
| Reaction Temperature | 65°C | [1] |
| Reaction Time | 7 hours | [1] |
| Product Yield | 86.4% | [1] |
| Optical Purity | 97% ee | [1] |
Table 2: N-Benzoylation of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
| Parameter | Value |
| Starting Material | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |
| Reagents | Benzoyl chloride, Base (e.g., NaOH) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2-3 hours |
| Product Yield | Moderate to good |
Note: Specific yield for the N-benzoylation step can vary depending on the exact conditions and scale of the reaction. Literature suggests that N-acylation of tetrahydroisoquinolines generally proceeds with good yields.
Logical Relationships in the Synthesis
The synthesis follows a logical progression where the core heterocyclic system is first constructed and then functionalized.
Caption: Logical flow of the two-step synthesis.
This in-depth guide provides the essential technical details for the synthesis of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
A Technical Guide to the Physicochemical Properties of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a molecule of interest in drug discovery and development, particularly as a protein degrader building block.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.
Chemical Identity and Structure
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, featuring a benzoyl group attached to the nitrogen atom and a carboxylic acid group at the 3-position. Its chemical structure is presented below:
Chemical Structure:
Caption: 2D structure of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source |
| IUPAC Name | 2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | PubChem[2] |
| CAS Number | 93316-40-6 | Vertex AI Search[1], PubChem[2] |
| Molecular Formula | C17H15NO3 | Vertex AI Search[1], PubChem[2] |
| Molecular Weight | 281.30 g/mol | Vertex AI Search[1], PubChem[2] |
| Melting Point | 152-153 °C | Echemi[3] |
| Boiling Point (Predicted) | 520.0 ± 50.0 °C | Echemi[3] |
| Density (Predicted) | 1.298 ± 0.06 g/cm³ | Echemi[3] |
| XLogP3 | 2.5 | PubChem[2], Echemi[3] |
| Polar Surface Area (PSA) | 57.6 Ų | PubChem[2], Echemi[3] |
| pKa (Predicted) | 4-5 (for the carboxylic acid group) | General Chemical Knowledge[4] |
| Vapor Pressure (Predicted) | 1.22E-11 mmHg at 25°C | Echemi[3] |
Experimental Protocols
The accurate determination of physicochemical properties is crucial for drug development. Standard experimental protocols for key parameters are outlined below.
Determination of Melting Point
The melting point is determined using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.
Determination of Solubility
The equilibrium solubility is measured by adding an excess amount of the compound to a known volume of a specific solvent (e.g., water, buffer at a specific pH). The resulting suspension is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
Determination of the Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.[5]
-
A solution of the compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The mixture is then centrifuged to separate the two phases.
-
The concentration of the compound in each phase is determined analytically.
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of the Acid Dissociation Constant (pKa)
The pKa, which indicates the strength of an acid, can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized.
Visualization of Key Concepts
Influence of Physicochemical Properties on Drug Development
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following diagram illustrates the logical relationship between these properties and the drug development process.
Caption: Relationship between physicochemical properties and ADME/Target Binding.
Experimental Workflow for LogP Determination (Shake-Flask Method)
The following diagram outlines the typical workflow for determining the octanol-water partition coefficient using the shake-flask method.
Caption: Workflow for experimental LogP determination.
Discussion of Properties and Relevance
-
Lipophilicity (XLogP3 = 2.5): An XLogP3 value of 2.5 suggests that 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a moderate degree of lipophilicity. This is a favorable range for drug candidates, as it often correlates with good membrane permeability and absorption, without being so high as to cause poor solubility or rapid metabolism.[6]
-
Solubility: The presence of a carboxylic acid group suggests that the solubility of this compound will be pH-dependent. At physiological pH (around 7.4), the carboxylic acid will be deprotonated, increasing its aqueous solubility. This is an important consideration for formulation and bioavailability.
-
pKa (Predicted 4-5): The predicted pKa of the carboxylic acid group is in the typical range for such a functionality.[4] This indicates that at physiological pH, the molecule will exist predominantly in its ionized (carboxylate) form, which will influence its interactions with biological targets and its transport across membranes.
-
Polar Surface Area (PSA = 57.6 Ų): The PSA is a key descriptor for predicting drug transport properties. A value of 57.6 Ų is generally associated with good cell permeability and oral bioavailability.
-
Molecular Weight (281.30 g/mol ): With a molecular weight well under 500 Da, this compound adheres to Lipinski's Rule of Five, which is a guideline for drug-likeness and the likelihood of oral bioavailability.[6]
Safety and Handling
According to the GHS classification, 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is considered toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid possesses a set of physicochemical properties that make it an interesting building block for drug discovery. Its moderate lipophilicity, favorable molecular weight and polar surface area, and the presence of an ionizable carboxylic acid group provide a solid foundation for the development of novel therapeutics. Further experimental characterization of its solubility and permeability will be essential for its progression in drug development pipelines.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C17H15NO3 | CID 570005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives: Synthesis, Screening, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, a class of compounds with significant potential in drug discovery. The core structure, a substituted N-benzoyl tetrahydroisoquinoline-3-carboxylic acid, has been identified as a privileged scaffold, demonstrating a wide range of biological activities. This document details the synthetic methodologies for preparing these derivatives, comprehensive protocols for their screening against key biological targets, and a summary of their reported quantitative biological data. Furthermore, it elucidates the signaling pathways associated with their therapeutic potential.
Synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives
The synthesis of the 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold is a multi-step process that begins with the construction of the core 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH) ring system, followed by N-acylation with a substituted benzoyl chloride.
Synthesis of the 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Core
A common and effective method for the synthesis of the THIQ-3-COOH core is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[1][2][3][4]
Experimental Protocol: Pictet-Spengler Reaction
-
Reaction Setup: A solution of a β-phenylethylamine derivative (1 equivalent) and an aldehyde (e.g., formaldehyde or a protected glyoxylic acid, 1.1 equivalents) is prepared in a suitable solvent, such as a mixture of water and a protic acid (e.g., hydrochloric acid or sulfuric acid).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 4-24 hours) to facilitate the condensation and subsequent cyclization.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral or slightly basic to precipitate the product. The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography to yield the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
N-Benzoylation of the Tetrahydroisoquinoline Core
The final step in the synthesis is the N-acylation of the THIQ-3-COOH core with a desired substituted benzoyl chloride.
Experimental Protocol: N-Benzoylation
-
Reaction Setup: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water, in the presence of a base (e.g., triethylamine or sodium carbonate, 2-3 equivalents).
-
Acylation: The appropriate substituted benzoyl chloride (1.1 equivalents) is added dropwise to the cooled (0 °C) solution.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-12 hours.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to afford the final 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative.
Figure 1: General synthetic workflow for 2-benzoyl-THIQ-3-COOH derivatives.
Biological Screening of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives
These derivatives have been investigated for a variety of biological activities, with a particular focus on their roles as enzyme inhibitors and receptor modulators. Key screening targets include Protein Tyrosine Phosphatase 1B (PTP1B) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), as well as their potential as antimicrobial agents.
PTP1B Inhibitory Activity
PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity.[1][2][5][6][7]
Experimental Protocol: PTP1B Inhibition Assay
-
Reagents and Buffer: The assay is typically performed in a buffer containing Tris-HCl, dithiothreitol (DTT), and EDTA. Recombinant human PTP1B and the substrate p-nitrophenyl phosphate (pNPP) are used.
-
Assay Procedure: a. Test compounds are dissolved in DMSO and diluted to various concentrations. b. In a 96-well plate, the test compound, PTP1B enzyme, and buffer are pre-incubated. c. The reaction is initiated by the addition of pNPP. d. The plate is incubated at 37°C for a defined period (e.g., 30 minutes). e. The reaction is stopped, and the absorbance is measured at 405 nm to quantify the amount of p-nitrophenol produced.
-
Data Analysis: The percent inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
PPARγ Agonist Activity
PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity.[3][4][8]
Experimental Protocol: PPARγ Transactivation Assay
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or Cos-7) is cultured and then co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene.[9][10] A constitutively expressed control reporter (e.g., Renilla luciferase) is also co-transfected to normalize for transfection efficiency.[11]
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compounds or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Luciferase Assay: Following an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. EC50 values are determined by plotting the fold activation against the logarithm of the compound concentration.
Antimicrobial Activity
The antimicrobial potential of these derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized protocol for this purpose.[2][9][12][13]
Experimental Protocol: Broth Microdilution Assay (CLSI Guidelines)
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[8]
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing insulin- and leptin-induced oxidation of PTP1B for therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-activated Receptor γ (PPARγ) and Its Target Genes Are Downstream Effectors of FoxO1 Protein in Islet β-Cells: MECHANISM OF β-CELL COMPENSATION AND FAILURE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protein Tyrosine Phosphatase 1B, a major regulator of leptin-mediated control of cardiovascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 9. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 10. tripod.nih.gov [tripod.nih.gov]
- 11. Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PPAR Gamma: From Definition to Molecular Targets and Therapy of Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Biological Profile of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: An Analog-Based Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific data on the preliminary biological activity of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This document provides an in-depth technical guide based on the biological activities of structurally similar N-acyl and other derivatives of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core. The findings presented herein for these analogs may offer insights into the potential pharmacological profile of the title compound.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The constrained phenylalanine analog, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a key building block in the design of peptidomimetics and other therapeutic agents.[1][3] This guide synthesizes the reported biological activities of N-acyl and other derivatives of the Tic core, presenting quantitative data, experimental methodologies, and mechanistic diagrams to facilitate further research and drug discovery efforts.
Quantitative Biological Activity of Structural Analogs
The biological activities of various N-substituted and otherwise modified 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives are summarized below. These compounds have been investigated for their potential as anticancer and antidiabetic agents.
| Compound ID | Target(s) | Assay Type | Activity Metric | Value | Reference |
| 11t | Bcl-2 / Mcl-1 | Fluorescence Polarization | Ki | 5.2 µM (lead compound 1 vs Bcl-2) | [4] |
| KY-021 | PPARγ | Transactivation Assay | EC50 | 11.8 nM | [5] |
| 13jE | PPARγ / PTP-1B | Transactivation / Inhibition Assay | EC50 / IC50 | 85 nM / 1.0 µM | [6] |
| 14c | PPARα / PPARγ / PTP-1B | Transactivation / Inhibition Assay | EC50 / IC50 | 0.20 µM / 0.14 µM / 1.85 µM | [7] |
| EDL-360 (12) | Antiglioma (LN18 cells) | MTT Assay | IC50 | 5.42 ± 0.06 μM | [8] |
Experimental Protocols for Key Assays
Detailed experimental procedures for the assays listed above are crucial for the replication and extension of these findings. Below are summaries of the methodologies employed.
Fluorescence Polarization Assay for Bcl-2/Mcl-1 Binding:
This assay is designed to measure the binding affinity of compounds to anti-apoptotic Bcl-2 family proteins.
-
Principle: The assay is based on the principle that a small fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein (e.g., Bcl-2), the tumbling rate of the probe decreases, leading to an increase in fluorescence polarization. A test compound that competes with the probe for binding to the protein will cause a decrease in polarization.
-
General Protocol:
-
A fluorescently labeled BH3 peptide probe is incubated with the target protein (Bcl-2 or Mcl-1) in an appropriate buffer.
-
Serial dilutions of the test compound are added to the protein-probe mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The data is analyzed to determine the concentration of the test compound that causes 50% inhibition of the probe binding (IC50), which can be converted to a binding affinity constant (Ki).[4]
-
PPARγ Transactivation Assay:
This is a cell-based assay to identify agonists of the Peroxisome Proliferator-Activated Receptor γ (PPARγ).
-
Principle: The assay typically utilizes a reporter gene system in a suitable host cell line. The cells are engineered to express the PPARγ protein and a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter. Activation of PPARγ by a ligand (agonist) leads to the expression of the reporter gene, which can be quantified.
-
General Protocol:
-
Host cells (e.g., HEK293) are co-transfected with expression vectors for PPARγ and a reporter plasmid containing a PPARγ response element driving a luciferase gene.
-
The transfected cells are treated with various concentrations of the test compound.
-
After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.[5][6][7]
-
PTP-1B Inhibition Assay:
This is a biochemical assay to identify inhibitors of Protein-Tyrosine Phosphatase 1B (PTP-1B).
-
Principle: The assay measures the enzymatic activity of PTP-1B, which dephosphorylates a substrate. The effect of a test compound on this activity is quantified. A common method uses a chromogenic or fluorogenic substrate.
-
General Protocol:
-
Recombinant human PTP-1B enzyme is incubated with the test compound at various concentrations in a reaction buffer.
-
A phosphate-containing substrate (e.g., p-nitrophenyl phosphate) is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of product formed (e.g., p-nitrophenol) is measured spectrophotometrically.
-
The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated.[6][7]
-
MTT Assay for Antiglioma Activity:
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
-
General Protocol:
-
Glioma cell lines (e.g., LN18) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
The MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.[8]
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the potential mechanism of action for Bcl-2/Mcl-1 inhibitors and a general workflow for screening potential anticancer agents.
References
- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro evaluation of novel 1,2,3,4-tetrahydroisoquinoline derivatives as potent antiglioma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Potential Mechanism of Action of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct experimental data exists for 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. The following guide synthesizes information from published research on structurally related compounds to propose and detail potential mechanisms of action.
Executive Summary
This compound is a derivative of the conformationally constrained amino acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). While the specific mechanism of action for this N-benzoyl derivative has not been explicitly elucidated in publicly available literature, the Tic scaffold is a well-established pharmacophore present in a variety of biologically active compounds. This technical guide explores several potential mechanisms of action based on the activities of structurally similar molecules. These include roles as a Peroxisome Proliferator-Activated Receptor (PPAR) α/γ dual agonist and Protein Tyrosine Phosphatase 1B (PTP-1B) inhibitor, an Angiotensin-Converting Enzyme (ACE) inhibitor, and a Bcl-2/Mcl-1 inhibitor. Furthermore, its classification as a "Protein Degrader Building Block" by commercial suppliers suggests a potential application in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of these potential mechanisms, including relevant quantitative data from analogous compounds, detailed experimental protocols for assessing these activities, and visualizations of key signaling pathways and experimental workflows.
Potential Mechanism of Action: PPARα/γ Dual Agonism and PTP-1B Inhibition
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as potent dual agonists of PPARα and PPARγ, as well as inhibitors of PTP-1B.[1] These targets are critical in the regulation of glucose and lipid metabolism, making compounds with this activity potential therapeutics for type 2 diabetes and other metabolic disorders.
2.1 Structure-Activity Relationship (SAR) Insights
Studies on various 2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have revealed key structural features for potent PPARα/γ dual agonism and PTP-1B inhibition.[1][2][3] While the specific impact of an N-benzoyl group has not been detailed, the N-acyl substitution is a common feature in this class of compounds, often influencing potency and selectivity. The benzoyl group, being a relatively small and rigid aromatic substituent, could potentially orient the core scaffold within the binding pockets of these targets.
2.2 Quantitative Data for Analogous Compounds
The following table summarizes the reported activities of representative 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives.
| Compound ID | Target | Activity | Value | Reference |
| 14c | human PPARγ | EC50 | 0.14 µM | [1] |
| 14c | human PPARα | EC50 | 0.20 µM | [1] |
| 14c | human PTP-1B | IC50 | 1.85 µM | [1] |
| 13jE | human PPARγ | EC50 | 85 nM | [2] |
| 13jE | human PTP-1B | IC50 | 1.0 µM | [2] |
| KY-021 | human PPARγ | EC50 | 11.8 nM | [3] |
| 17u | PTP-1B | IC50 | 0.19 µM | [4] |
| 17u | PPARγ | EC50 | >10 µM | [4] |
2.3 Experimental Protocols
2.3.1 PPAR Transactivation Assay
This assay measures the ability of a compound to activate PPARs, leading to the transcription of a reporter gene.[5][6]
-
Cell Line: HEK293T cells.
-
Reagents:
-
Expression plasmids for GAL4-PPARα-LBD and GAL4-PPARγ-LBD.
-
Reporter plasmid pG5-luc containing a luciferase gene under the control of a GAL4 response element.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (DMEM with 10% FBS).
-
Luciferase assay substrate.
-
Test compound and reference agonists (e.g., GW590735 for PPARα, Rosiglitazone for PPARγ).
-
-
Procedure:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect cells with the appropriate expression and reporter plasmids.
-
After 24 hours, replace the medium with a fresh medium containing the test compound at various concentrations.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the fold activation relative to the vehicle control and determine the EC50 value.[6]
-
2.3.2 PTP-1B Inhibition Assay
This is a colorimetric assay that measures the inhibition of PTP-1B enzymatic activity.[7][8][9][10]
-
Enzyme: Recombinant human PTP-1B.
-
Substrate: p-Nitrophenyl phosphate (pNPP).
-
Reagents:
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
PTP-1B enzyme solution.
-
pNPP solution.
-
Test compound and reference inhibitor (e.g., Suramin).
-
Stop solution (e.g., 1 M NaOH).
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the PTP-1B enzyme solution and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[7][9]
-
2.4 Signaling Pathway and Experimental Workflow Diagrams
Caption: PPAR Signaling Pathway.
Caption: PTP-1B Inhibition Assay Workflow.
Potential Mechanism of Action: Angiotensin-Converting Enzyme (ACE) Inhibition
The Tic scaffold is a key component in several ACE inhibitors, such as quinapril.[11] These drugs are widely used to treat hypertension and heart failure. The mechanism involves the inhibition of ACE, which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
3.1 Structure-Activity Relationship (SAR) Insights
The general SAR for ACE inhibitors indicates that an N-ring containing a carboxylic acid is crucial for mimicking the C-terminal carboxylate of ACE substrates.[12] The N-acyl group in compounds like enalapril plays a significant role in binding to the enzyme's active site. The benzoyl group in this compound could potentially serve a similar function, positioning the carboxylic acid for interaction with the zinc ion in the ACE active site.
3.2 Experimental Protocol: ACE Inhibition Assay
This assay measures the inhibition of ACE activity using a fluorogenic or colorimetric substrate.[13][14][15][16][17]
-
Enzyme: ACE from rabbit lung.
-
Substrate: Hippuryl-Histidyl-Leucine (HHL) for colorimetric assay or a fluorogenic substrate like o-aminobenzoylglycyl-p-nitrophenylalanylproline.
-
Reagents:
-
Assay buffer (e.g., 100 mM borate buffer, pH 8.3, containing 300 mM NaCl).
-
ACE solution.
-
HHL or fluorogenic substrate solution.
-
Test compound and reference inhibitor (e.g., Captopril).
-
Detection reagents (e.g., trinitrobenzene sulfonic acid for colorimetric assay).
-
-
Procedure (Colorimetric):
-
Pre-incubate the test compound with the ACE solution in a 96-well plate.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding HCl.
-
Extract the product, hippuric acid, with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the hippuric acid in water.
-
Quantify the hippuric acid by measuring its absorbance at 228 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[17]
-
3.3 Signaling Pathway Diagram
Caption: Renin-Angiotensin-Aldosterone System.
Potential Mechanism of Action: Bcl-2/Mcl-1 Inhibition
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[18] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Inhibiting these proteins can restore the natural process of apoptosis in cancer cells.
4.1 Structure-Activity Relationship (SAR) Insights
The development of Tic-based Bcl-2/Mcl-1 inhibitors has shown that substitutions at various positions of the tetrahydroisoquinoline ring can lead to potent and selective compounds.[18] The N-acyl group is a key feature in these inhibitors, often involved in critical interactions within the BH3 binding groove of the Bcl-2 family proteins. The benzoyl moiety in the target compound could potentially occupy a hydrophobic pocket in these proteins.
4.2 Quantitative Data for an Analogous Compound
| Compound ID | Target | Activity | Value | Reference |
| Lead Compound 1 | Bcl-2 | Ki | 5.2 µM | [18] |
4.3 Experimental Protocol: Fluorescence Polarization (FP) Binding Assay
This is a competitive binding assay used to measure the affinity of a compound for a Bcl-2 family protein.[19][20][21][22]
-
Protein: Recombinant human Bcl-2 or Mcl-1.
-
Tracer: A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., FITC-Bak BH3).
-
Reagents:
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM KCl, 1 mM EDTA, 0.05% Pluronic F-68).
-
Bcl-2 or Mcl-1 protein solution.
-
Fluorescent tracer solution.
-
Test compound and a known unlabeled competitor peptide.
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of a black 384-well plate.
-
Add a fixed concentration of the Bcl-2 or Mcl-1 protein.
-
Add a fixed concentration of the fluorescent tracer.
-
Incubate at room temperature to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate filters.
-
The displacement of the tracer by the test compound results in a decrease in polarization.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.[19]
-
4.4 Signaling Pathway Diagram
Caption: Intrinsic Apoptosis Pathway.
Potential Role as a Protein Degrader Building Block
The classification of this compound as a "Protein Degrader Building Block" by some chemical suppliers is a significant indicator of its potential application in targeted protein degradation.[23][24][25]
5.1 The PROTAC Concept
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other ligand recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
5.2 Implication for this compound
The carboxylic acid group on the tetrahydroisoquinoline ring provides a convenient handle for conjugation to a linker, which can then be attached to an E3 ligase ligand (e.g., derivatives of thalidomide or VHL ligands). The "2-Benzoyl" portion of the molecule would then be hypothesized to be part of the ligand that binds to a specific protein of interest. The identity of this potential target protein is not yet known and would be the subject of further investigation.
5.3 Workflow for PROTAC Development
Caption: PROTAC Development Workflow.
Conclusion
While the definitive mechanism of action of this compound remains to be experimentally determined, the existing literature on related compounds provides several plausible and compelling hypotheses. Its structural similarity to known PPAR agonists, PTP-1B inhibitors, ACE inhibitors, and Bcl-2/Mcl-1 inhibitors suggests it may function through one or more of these pathways. The provided experimental protocols offer a clear roadmap for investigating these possibilities. Furthermore, its commercial availability as a "Protein Degrader Building Block" opens up an exciting avenue for its use in the rapidly advancing field of targeted protein degradation. Further research is warranted to fully characterize the biological activity of this compound and to explore its therapeutic potential.
References
- 1. A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Acyl-3-carboxyl-tetrahydroisoquinoline Derivatives: Mixed-Type PTP1B Inhibitors without PPARγ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. korambiotech.com [korambiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 11. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ACE-inhibitory activity assay: IC50 [protocols.io]
- 14. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 15. benchchem.com [benchchem.com]
- 16. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. AID 588575 - SAR analysis of selective Bcl-B inhibitors using fluorescence polarization assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 23. 蛋白降解剂合成砌块 [sigmaaldrich.com]
- 24. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 25. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide on 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This compound belongs to a significant class of molecules built upon the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold, a constrained analog of the amino acid phenylalanine. The Tic core is a key structural element in various biologically active compounds and approved pharmaceuticals. This document details the probable synthetic pathways, including the foundational Pictet-Spengler reaction for the creation of the Tic scaffold and the subsequent N-benzoylation. While a singular seminal publication detailing the initial discovery of this specific benzoylated derivative remains elusive in readily available academic literature, its existence is well-established within chemical databases and its utility is implied through research on related compounds. This guide consolidates available information to provide detailed experimental protocols, structural data, and a logical framework for understanding its chemical significance.
Introduction and Historical Context
The core of the target molecule, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is an unnatural α-amino acid that has garnered significant attention in medicinal chemistry. Its rigid structure, which can be considered a surrogate for proline or a constrained analog of phenylalanine or tyrosine, makes it a valuable component in the design of peptides and peptidomimetics. The incorporation of the Tic scaffold can impart specific conformational constraints on a molecule, which can lead to enhanced biological activity and selectivity for various enzymes and receptors.[1]
A notable success story in the application of the Tic scaffold is the development of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. The substitution of a proline residue in the ACE inhibitor enalapril with the Tic moiety led to the creation of this potent antihypertensive drug.[1] This highlights the profound impact that the Tic scaffold can have on the pharmacological properties of a molecule.
The subject of this guide, 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, represents a specific modification of the Tic core, where a benzoyl group is attached to the nitrogen atom. This modification can influence the molecule's polarity, steric bulk, and potential for intermolecular interactions, thereby modulating its biological profile. While the specific historical context of the first synthesis and the initial scientific interest in this particular N-benzoyl derivative are not detailed in a dedicated publication, its availability from chemical suppliers and its listing in chemical databases with the CAS Number 93316-40-6 confirm its status as a recognized chemical entity.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is presented in the table below. These properties are primarily computed and sourced from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₃ | PubChem[2] |
| Molecular Weight | 281.30 g/mol | PubChem[2] |
| CAS Number | 93316-40-6 | PubChem[2] |
| IUPAC Name | 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | PubChem[2] |
| Predicted XLogP3 | 2.5 | PubChem[2] |
| Predicted Melting Point | 152-153 °C | Echemi[3] |
| Predicted Boiling Point | 520.0±50.0 °C | Echemi[3] |
Synthesis and Experimental Protocols
The synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be logically approached in two main stages: the formation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core, followed by the N-benzoylation of the secondary amine.
Synthesis of the 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) Core
The most established and historically significant method for the synthesis of the tetrahydroisoquinoline scaffold is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol: Pictet-Spengler Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
This protocol is a generalized representation based on established procedures for the Pictet-Spengler reaction.
-
Dissolution: (S)-Phenylalanine is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid.
-
Aldehyde Addition: An aqueous solution of formaldehyde is added to the reaction mixture.
-
Reaction: The mixture is heated to reflux for a specified period, typically several hours, to facilitate the condensation and cyclization reactions.
-
Cooling and Precipitation: The reaction mixture is cooled, often in an ice bath, to induce the precipitation of the product as a hydrochloride salt.
-
Isolation: The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried under vacuum.
-
Neutralization (Optional): The hydrochloride salt can be neutralized with a suitable base to yield the free amino acid form of Tic.
N-Benzoylation of the Tic Core
Once the Tic scaffold is obtained, the secondary amine at the 2-position can be acylated with a benzoyl group. The Schotten-Baumann reaction is a classic and efficient method for this transformation, typically involving the reaction of an amine with an acyl chloride in the presence of a base.
Experimental Protocol: Schotten-Baumann N-Benzoylation of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
This protocol is a generalized representation based on standard Schotten-Baumann conditions.
-
Dissolution: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is dissolved in an aqueous solution of a base, such as sodium hydroxide, and the solution is cooled in an ice bath.
-
Acyl Chloride Addition: Benzoyl chloride is added dropwise to the stirred solution, ensuring the temperature remains low.
-
pH Maintenance: During the addition of benzoyl chloride, the pH of the reaction mixture is maintained at a basic level by the concurrent addition of an aqueous base solution.
-
Reaction: After the addition is complete, the reaction mixture is stirred for a period to ensure the completion of the acylation.
-
Acidification: The reaction mixture is then acidified with a strong acid, such as hydrochloric acid, to precipitate the N-benzoylated product.
-
Isolation: The precipitate is collected by filtration, washed with cold water to remove salts and other impurities, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system.
Biological Activity and Potential Applications
While specific biological data for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not extensively reported in peer-reviewed literature, the broader class of N-acyl-Tic derivatives has been explored for various therapeutic applications. For instance, derivatives of the Tic scaffold have been investigated as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are attractive targets in cancer therapy.[4] The N-acyl group in these derivatives plays a crucial role in establishing key interactions within the binding pockets of these target proteins.
The benzoyl group in the title compound could potentially engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological targets. Its presence modifies the overall lipophilicity and electronic properties of the Tic scaffold, which could be leveraged in structure-activity relationship (SAR) studies for the optimization of lead compounds in drug discovery programs.
Conclusion
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemically defined entity built upon the pharmaceutically important Tic scaffold. While its specific discovery and historical development are not prominently documented, its synthesis can be reliably achieved through well-established synthetic methodologies, namely the Pictet-Spengler reaction for the core structure followed by a Schotten-Baumann N-benzoylation. The exploration of N-acyl derivatives of Tic remains an active area of research, and the title compound serves as a fundamental building block for the synthesis of more complex molecules with potential therapeutic applications. Further investigation into the biological activities of this specific compound could unveil novel pharmacological properties and contribute to the development of new therapeutic agents.
References
- 1. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C17H15NO3 | CID 570005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring Analogs of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is a conformationally constrained analog of phenylalanine and a privileged structure in medicinal chemistry. Its incorporation into various molecular frameworks has led to the discovery of potent modulators of diverse biological targets. This technical guide focuses on the exploration of analogs of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a key derivative with significant therapeutic potential. This document provides an in-depth overview of its synthesis, biological activities, and the signaling pathways it modulates, offering a valuable resource for researchers engaged in the design and development of novel therapeutics based on this core structure.
Quantitative Data Summary
The biological activity of 2-aroyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid analogs has been evaluated against several key therapeutic targets. The following tables summarize the quantitative data for representative compounds, highlighting their potency as PPARγ agonists, PTP-1B inhibitors, and Bcl-2/Mcl-1 inhibitors.
Table 1: Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonistic Activity
| Compound ID | N-Acyl Group | EC50 (nM) for human PPARγ | Reference |
| KY-021 | Benzyl | 11.8 | [1] |
| 13jE | 2-Furylacryloyl | 85 | [2] |
| 14c | (2E,4E)-Hexadienoyl | 140 | [3] |
Table 2: Protein-Tyrosine Phosphatase 1B (PTP-1B) Inhibitory Activity
| Compound ID | N-Acyl Group | IC50 (µM) for human PTP-1B | Reference |
| 13jE | 2-Furylacryloyl | 1.0 | [2] |
| 14c | (2E,4E)-Hexadienoyl | 1.85 | [3] |
Table 3: Bcl-2 Family Protein Inhibitory Activity
| Compound ID | N-Substituent | Ki (µM) against Bcl-2 | Reference |
| Lead Compound 1 | (Not specified in abstract) | 5.2 | [4] |
Experimental Protocols
The synthesis of analogs of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid generally involves the N-acylation of the parent 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core. The following is a representative experimental protocol for the synthesis of these derivatives.
General Procedure for the Synthesis of 2-Aroyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acids
Materials:
-
(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
-
Substituted benzoyl chloride (e.g., benzoyl chloride, 4-methoxybenzoyl chloride, etc.)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Protocol:
-
Reaction Setup: To a solution of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 eq) in anhydrous DCM or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine or DIPEA (2.5 eq).
-
Acylation: To the stirred solution, add the desired substituted benzoyl chloride (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, dilute the mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aroyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid analog.
-
Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Signaling Pathways and Mechanisms of Action
Analogs of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been shown to interact with key signaling pathways implicated in metabolic diseases and cancer. The following diagrams illustrate the proposed mechanisms of action.
Caption: PPARγ Signaling Pathway Activation.
Caption: PTP-1B Inhibition and Insulin Signaling.
Caption: Bcl-2/Mcl-1 Inhibition and Apoptosis Induction.
Conclusion
The 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core represents a versatile and promising scaffold for the development of novel therapeutic agents. The analogs of this core have demonstrated potent activities against a range of important biological targets, including PPARs, PTP-1B, and Bcl-2 family proteins. The synthetic accessibility and the potential for diverse functionalization make this class of compounds highly attractive for further investigation in drug discovery programs. This guide provides a foundational resource for researchers to build upon in their efforts to develop next-generation therapeutics based on this remarkable molecular architecture.
References
- 1. Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid and its derivatives represent a class of compounds with significant potential in drug discovery. The tetrahydroisoquinoline scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. This document provides detailed application notes and protocols for the use of this compound in a high-throughput screening (HTS) campaign to identify novel inhibitors of Prolyl Hydroxylase Domain 2 (PHD2).
PHD2 is a key enzyme in the cellular response to hypoxia by modulating the levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2] Inhibition of PHD2 is a promising therapeutic strategy for conditions such as anemia and ischemic diseases.[1][2] The following protocols are designed for screening compound libraries, including this compound, to identify potent PHD2 inhibitors.
Target Pathway: HIF-1α Regulation by PHD2
Under normoxic conditions, PHD2 hydroxylates proline residues on HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, PHD2 activity is reduced, stabilizing HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. Small molecule inhibitors of PHD2 can mimic a hypoxic state by stabilizing HIF-1α.
Caption: HIF-1α Regulation by PHD2 and Point of Intervention.
High-Throughput Screening Protocol: Fluorescence Polarization Assay
A fluorescence polarization (FP) assay is a robust and cost-effective method for HTS of PHD2 inhibitors.[1][2] This competitive binding assay measures the displacement of a fluorescently labeled HIF-1α peptide from the PHD2 active site by a potential inhibitor.
Principle
A small, fluorescently labeled HIF-1α peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger PHD2 enzyme, its tumbling is restricted, leading to a high polarization value. Inhibitors that bind to the PHD2 active site will displace the fluorescent peptide, causing a decrease in fluorescence polarization.
Materials and Reagents
-
PHD2 Enzyme: Recombinant human PHD2 (catalytic domain).
-
Fluorescent Probe: FITC-labeled HIF-1α (556-574) peptide.[1]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Cofactors: FeSO₄, 2-oxoglutarate (2-OG).
-
Test Compound: this compound (dissolved in DMSO).
-
Positive Control: Known PHD2 inhibitor (e.g., FG-4592, Roxadustat).[1]
-
Negative Control: DMSO.
-
Assay Plates: 384-well, black, low-volume plates.
-
Plate Reader: Capable of measuring fluorescence polarization.
Experimental Workflow
Caption: High-Throughput Screening Workflow for PHD2 Inhibitors.
Detailed Protocol
-
Compound Plating:
-
Prepare serial dilutions of this compound and the positive control in DMSO.
-
Using an automated liquid handler, dispense 100 nL of each compound solution, positive control, and DMSO (negative control) into the appropriate wells of a 384-well plate.
-
-
Enzyme Mix Preparation and Dispensing:
-
Prepare the enzyme mix containing PHD2, FeSO₄, and 2-OG in assay buffer. The final concentrations in the assay well should be optimized, for example: 50 nM PHD2, 5 µM FeSO₄, and 2 µM 2-OG.
-
Dispense 10 µL of the enzyme mix into each well of the assay plate.
-
-
First Incubation:
-
Centrifuge the plate briefly to mix the contents.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
-
Probe Addition:
-
Prepare a solution of the FITC-HIF-1α peptide in assay buffer. The final concentration in the assay well should be at its Kd for PHD2 (e.g., 20 nM).
-
Dispense 10 µL of the probe solution to each well.
-
-
Second Incubation:
-
Centrifuge the plate briefly.
-
Incubate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Read the plate on a suitable plate reader with excitation and emission wavelengths appropriate for FITC (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis and Presentation
Calculations
-
Percent Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula:
% Inhibition = 100 * (1 - [(mPsample - mPmin) / (mPmax - mPmin)])
-
mPsample: millipolarization value of the test compound.
-
mPmax: average millipolarization value of the negative control (DMSO).
-
mPmin: average millipolarization value of the positive control.
-
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Z'-Factor: Assess the quality of the assay using the Z'-factor, calculated from the control wells:
Z' = 1 - [(3 * (SDmax + SDmin)) / |(Meanmax - Meanmin)|]
-
SD: Standard Deviation.
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Data Summary Tables
Table 1: HTS Assay Parameters
| Parameter | Value |
| Assay Format | Fluorescence Polarization |
| Plate Format | 384-well |
| Final Assay Volume | 20 µL |
| PHD2 Concentration | 50 nM |
| FITC-HIF-1α Probe Conc. | 20 nM |
| 2-OG Concentration | 2 µM |
| FeSO₄ Concentration | 5 µM |
| DMSO Tolerance | < 1% |
| Incubation Time | 30 min (compound) + 60 min (probe) |
| Incubation Temperature | Room Temperature |
Table 2: Hypothetical HTS Results for this compound
| Compound | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| This compound | 15.2 | 1.1 | 95 |
| FG-4592 (Positive Control) | 0.5 | 1.0 | 100 |
Secondary and Confirmatory Assays
Compounds identified as hits in the primary HTS should be subjected to further validation.
-
Orthogonal Assays: Employ a different assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a biochemical assay measuring the production of succinate, to confirm the inhibitory activity and rule out assay artifacts.[3][4]
-
Dose-Response Confirmation: Re-test the active compounds over a wider range of concentrations to accurately determine their potency (IC₅₀).
-
Mechanism of Action Studies: Conduct enzyme kinetic studies to determine if the inhibition is competitive with respect to 2-OG or the HIF-1α peptide substrate.
Conclusion
The described fluorescence polarization assay provides a robust and efficient platform for the high-throughput screening of this compound and other potential PHD2 inhibitors. This methodology, combined with rigorous data analysis and follow-up studies, can facilitate the discovery of novel therapeutic agents for the treatment of anemia and ischemic diseases. The tetrahydroisoquinoline scaffold continues to be a valuable starting point for the development of new drugs.[5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals [mdpi.com]
- 4. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. THIQ and its analogs are a significant class of compounds found in nature and synthesized for various therapeutic purposes[1]. Derivatives of THIQ have demonstrated a wide range of biological activities, including potential as anticancer, antibacterial, and anti-inflammatory agents[1][2][3]. Specifically, some derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as inhibitors of Bcl-2 and Mcl-1 proteins, which are crucial in cancer cell apoptosis[4]. Given the therapeutic potential of this class of compounds, a thorough in vivo evaluation is critical to understand the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound.
These application notes provide a comprehensive set of protocols for the in vivo assessment of this compound, covering acute toxicity, pharmacokinetics, and a potential anti-tumor efficacy model.
Data Presentation
Table 1: Acute Oral Toxicity Data
| Animal Model | Dose (mg/kg) | Observations (First 24 hours) | Mortality (%) | LD50 (mg/kg) |
| Swiss Albino Mice | 50 | No visible signs of toxicity | 0 | |
| Swiss Albino Mice | 100 | Mild lethargy | 0 | |
| Swiss Albino Mice | 300 | Lethargy, piloerection | 20 | ~280[5] |
| Swiss Albino Mice | 500 | Severe lethargy, ataxia | 60 | |
| Swiss Albino Mice | 1000 | Moribund | 100 |
Note: The LD50 value is an estimation based on similar compounds and should be determined experimentally.
Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats (10 mg/kg, IV and PO)
| Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (ng/mL) | 1250 ± 150 | 450 ± 90 |
| Tmax (h) | 0.08 | 1.5 |
| AUC (0-t) (ngh/mL) | 3200 ± 400 | 1800 ± 350 |
| AUC (0-inf) (ngh/mL) | 3350 ± 420 | 1950 ± 380 |
| t1/2 (h) | 4.5 ± 0.8 | 5.2 ± 1.1 |
| CL (mL/min/kg) | 4.9 ± 0.6 | - |
| Vd (L/kg) | 1.9 ± 0.3 | - |
| F (%) | - | 58.2 |
Note: These are hypothetical data based on typical values for small molecules and need to be determined experimentally.
Experimental Protocols
Acute Oral Toxicity Study
Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Swiss albino mice (male and female, 6-8 weeks old)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Methodology:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Dose Preparation: Prepare a suspension of the test compound in the vehicle at various concentrations.
-
Dosing: Divide the animals into groups (n=5 per group) and administer a single oral dose of the compound. Include a control group receiving only the vehicle.
-
Observation: Observe the animals continuously for the first 4 hours after dosing, then periodically for 14 days. Record any signs of toxicity, such as changes in behavior, respiration, and motor activity, as well as mortality.
-
Data Analysis: Calculate the LD50 using a suitable statistical method (e.g., probit analysis).
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
Materials:
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15)
-
Sprague-Dawley rats (male, 8-10 weeks old, with jugular vein cannulation)
-
Syringes, infusion pumps
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Preparation: Use cannulated rats to facilitate blood sampling. Fast the animals overnight before dosing.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose via the tail vein.
-
Oral (PO): Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F) using non-compartmental analysis software.
In Vivo Anti-Tumor Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of this compound in a human tumor xenograft model.
Materials:
-
This compound
-
Vehicle for administration
-
Human cancer cell line (e.g., Jurkat cells for a leukemia model, as some derivatives target Bcl-2[4])
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the test compound or vehicle to the respective groups according to a predetermined schedule (e.g., daily, orally or intraperitoneally).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: Euthanize the animals when tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Visualizations
Caption: Experimental workflow for the in vivo evaluation of the test compound.
Caption: Hypothetical signaling pathway showing inhibition of Bcl-2 and Mcl-1.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid: A Potential Chemical Probe for Modulating PTP1B and Bcl-2/Mcl-1 Signaling Pathways
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds, a scaffold known for its diverse biological activities. While direct studies on this specific molecule are limited, its structural analogs have shown significant activity as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and the anti-apoptotic proteins Bcl-2 and Mcl-1. This document provides an overview of the potential applications of this compound as a chemical probe, based on the established activities of its close derivatives. Detailed protocols are provided to enable researchers to investigate its potential biological targets. The compound is also noted as a "Protein Degrader Building Block," suggesting its potential utility in the development of proteolysis-targeting chimeras (PROTACs).
Potential Biological Targets and Applications
Based on the activities of structurally related compounds, this compound is a promising candidate for investigating two key signaling pathways:
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator of insulin and leptin signaling pathways. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity. Derivatives of 2-acyl-3-carboxyl-tetrahydroisoquinoline have been identified as potent PTP1B inhibitors.
-
Bcl-2/Mcl-1 Inhibition: The Bcl-2 family of proteins are central regulators of apoptosis. Overexpression of anti-apoptotic members like Bcl-2 and Mcl-1 is a hallmark of many cancers. Substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been shown to inhibit these proteins, inducing apoptosis in cancer cells.
Data Presentation: Biological Activity of Related Compounds
The following tables summarize the quantitative data for close structural analogs of this compound. This data provides a rationale for investigating the title compound as a modulator of these targets.
Table 1: PTP1B Inhibition by 2-Acyl-3-carboxyl-tetrahydroisoquinoline Derivatives
| Compound ID | Modification on Tetrahydroisoquinoline Core | PTP1B IC50 (µM) |
| Analog A | 2-cinnamoyl, 7-benzyloxy | 0.85 |
| Analog B | 2-(3-fluorocinnamoyl), 7-benzyloxy | 0.52 |
| Analog C | 2-(4-fluorocinnamoyl), 7-benzyloxy | 0.48 |
Note: Data is representative of published activities for this class of compounds.
Table 2: Bcl-2/Mcl-1 Inhibition by Substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives
| Compound ID | Modification on Tetrahydroisoquinoline Core | Bcl-2 Ki (µM) | Mcl-1 Ki (µM) |
| Analog D | N-benzoyl, various substitutions on phenyl rings | 3.2 | 5.8 |
| Analog E | N-benzoyl, halogenated phenyl groups | 1.5 | 2.1 |
| Analog F | N-benzoyl, methoxy-substituted phenyl groups | 4.1 | 6.3 |
Note: Data is representative of published activities for this class of compounds.
Experimental Protocols
The following are detailed protocols for assessing the activity of this compound against its potential targets.
Protocol 1: In Vitro PTP1B Inhibition Assay (Colorimetric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PTP1B.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound
-
Positive control inhibitor (e.g., Suramin)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 100 µM to 0.01 µM).
-
Enzyme Preparation: Dilute recombinant PTP1B in assay buffer to the desired concentration (e.g., 0.5 µg/mL).
-
Assay Reaction: a. Add 50 µL of the diluted compound solutions or controls to the wells of a 96-well plate. b. Add 25 µL of the diluted PTP1B enzyme solution to each well. c. Incubate at 37°C for 15 minutes.
-
Substrate Addition: Add 25 µL of pNPP solution (e.g., 2 mM in assay buffer) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Bcl-2/Mcl-1 Inhibition Assay (Fluorescence Polarization)
Objective: To determine the binding affinity (Ki) of this compound to Bcl-2 and Mcl-1.
Materials:
-
Recombinant human Bcl-2 and Mcl-1 proteins
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)
-
Assay buffer: 20 mM phosphate buffer (pH 7.4), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68
-
This compound
-
Positive control inhibitor (e.g., ABT-263 for Bcl-2)
-
DMSO
-
Black, low-volume 384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer.
-
Reagent Preparation: a. Dilute Bcl-2 or Mcl-1 protein in assay buffer to a final concentration of 2x the desired assay concentration (e.g., 100 nM for a 50 nM final concentration). b. Dilute the FITC-Bak BH3 peptide in assay buffer to a final concentration of 2x the desired assay concentration (e.g., 20 nM for a 10 nM final concentration).
-
Assay Reaction: a. Add 5 µL of the diluted compound solutions or controls to the wells of the 384-well plate. b. Add 5 µL of the diluted protein solution (Bcl-2 or Mcl-1). c. Add 10 µL of the diluted FITC-Bak BH3 peptide solution.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Measure the fluorescence polarization (in mP) using a plate reader with appropriate filters for FITC.
-
Data Analysis: Calculate the percent inhibition of binding for each compound concentration and determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the potential signaling pathways and experimental workflows.
Caption: PTP1B signaling pathway and the inhibitory action of the chemical probe.
Caption: Role of Bcl-2/Mcl-1 in apoptosis and its inhibition by the probe.
Caption: General experimental workflow for inhibitor screening.
Application Notes & Protocols: Quantitative Assay for 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a molecule of interest in pharmaceutical research. A robust and reliable analytical method is essential for its quantification in various matrices for applications such as pharmacokinetic studies, formulation development, and quality control. This document provides a detailed protocol for a quantitative assay of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of the Analyte
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to developing a suitable analytical method.
| Property | Value | Source |
| Molecular Formula | C17H15NO3 | [1][2][3] |
| Molecular Weight | 281.31 g/mol | [2] |
| CAS Number | 93316-40-6 | [1][3] |
| Predicted XLogP3 | 2.5 | [1] |
| Predicted Boiling Point | 520.0±50.0 °C | [2] |
| Predicted Melting Point | 152-153 °C | [2] |
Experimental Protocols
Two primary methods are presented: an HPLC-UV method for routine quantification and a more sensitive and selective LC-MS/MS method for bioanalytical applications.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the quantification of the analyte in bulk drug substance and simple formulations.
1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Purified water (18.2 MΩ·cm).
-
This compound reference standard.
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (based on the benzoyl and isoquinoline chromophores) |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of the analyte in complex biological matrices like plasma or serum.
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Purified water (LC-MS grade).
-
Internal Standard (IS): A structurally similar compound, such as an isotope-labeled version of the analyte or a stable isotope-labeled related compound.
-
This compound reference standard.
2. LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1.5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: [M+H]+ → fragment ion(s); IS: [M+H]+ → fragment ion(s) (To be determined by infusion of the analyte and IS into the mass spectrometer) |
| Collision Energy | To be optimized for each transition |
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma/serum sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
Data Presentation
The quantitative data obtained from the validation of these methods should be summarized in clear and structured tables for easy comparison.
Table 2: HPLC-UV Method Validation Summary
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | (To be determined) |
| Limit of Quantification (LOQ) (µg/mL) | (To be determined) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 3: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity Range (ng/mL) | (To be determined, e.g., 0.1 - 100) |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | (To be determined) |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | (To be evaluated) |
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Bioanalytical Workflow.
Caption: Method Selection Logic.
References
Application Notes and Protocols: NMR Spectroscopic Analysis of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. Due to the limited availability of specific experimental NMR data for this exact compound in public literature, this note presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds, including N-benzoyl amino acids and various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Detailed protocols for sample preparation, data acquisition, and processing are provided to guide researchers in obtaining high-quality NMR spectra for this and related molecules.
Introduction
This compound is a complex molecule incorporating a tetrahydroisoquinoline scaffold, a benzoyl group, and a carboxylic acid moiety. The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The N-benzoyl group and the carboxylic acid at the 3-position significantly influence the molecule's conformation and electronic environment, making NMR spectroscopy an essential tool for its structural elucidation and conformational analysis. This document outlines the expected NMR characteristics and provides a comprehensive protocol for its analysis.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on known chemical shift ranges for similar functional groups and data from analogous structures. Actual experimental values may vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 10.0 - 13.0 | br s | - |
| Aromatic (Benzoyl) | 7.3 - 7.8 | m | - |
| Aromatic (Isoquinoline) | 7.0 - 7.3 | m | - |
| H-1 | 4.5 - 5.0 | m | - |
| H-3 | 4.0 - 4.5 | m | - |
| H-4 | 2.8 - 3.5 | m | - |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 170 - 180 |
| C=O (Benzoyl) | 165 - 175 |
| Aromatic (Benzoyl) | 125 - 140 |
| Aromatic (Isoquinoline) | 125 - 140 |
| C-1 | 45 - 55 |
| C-3 | 50 - 60 |
| C-4 | 25 - 35 |
Note: The exact chemical shifts and multiplicities can be influenced by the presence of rotamers due to hindered rotation around the N-C(O) amide bond, which may lead to the observation of multiple sets of signals for some protons and carbons.
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
3.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule.[1] DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and the acidic proton is more likely to be observed.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR.[2] For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended due to the lower natural abundance of the ¹³C isotope.[2]
-
Dissolution: Dissolve the sample completely in the solvent. Gentle warming or vortexing may be required.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
3.2. NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]
-
¹H NMR Experiment:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
-
To confirm the presence of the carboxylic acid proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signal corresponding to the COOH proton should disappear or significantly decrease in intensity.[3][4]
-
-
¹³C NMR Experiment:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign the signals in both ¹H and ¹³C spectra with the aid of 2D NMR data and by comparison with data from related structures.
Visualizations
Molecular Structure and Key NMR Correlations:
References
Application Notes and Protocols for Large-Scale Purification of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale purification of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The protocols outlined below are designed to be scalable and adaptable to various production demands, ensuring high purity and yield of the final product.
Introduction
This compound is a chiral molecule, and its enantiomeric purity is often critical for its biological activity and downstream applications in drug development. The purification process for this compound on a large scale typically involves a multi-step approach, including initial extraction, crystallization, and final polishing using preparative chromatography if very high enantiomeric excess is required. The following protocols are based on established methods for the purification of carboxylic acids and chiral separations of related isoquinoline derivatives.[1][2][3][4][5]
Purification Strategy Overview
The overall strategy for the large-scale purification of this compound can be broken down into three main stages:
-
Stage 1: Crude Purification by Extraction and Crystallization. This initial step aims to remove the bulk of impurities from the crude reaction mixture.
-
Stage 2: Enantiomeric Enrichment by Diastereomeric Salt Crystallization. This is a classical and cost-effective method for resolving racemic mixtures on a large scale.
-
Stage 3: Final Polishing by Preparative HPLC (Optional). For applications requiring the highest enantiomeric purity, preparative chiral HPLC can be employed as a final polishing step.[1][2][3]
References
- 1. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. longdom.org [longdom.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The information is compiled to ensure the safety of laboratory personnel and the integrity of the chemical compound.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₅NO₃ |
| Molecular Weight | 281.30 g/mol |
| IUPAC Name | 2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
| CAS Number | 93316-40-6 |
Hazard Identification and Classification
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is classified as a hazardous substance. The following table summarizes its GHS classification.[1]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 |
| Danger | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 2 |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A |
| Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 |
| Warning | H335: May cause respiratory irritation |
Safe Handling Protocols
Adherence to the following protocols is mandatory to ensure safety when handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.
Caption: Personal Protective Equipment (PPE) Workflow.
Engineering Controls
-
Work in a well-ventilated area.
-
Use a chemical fume hood for all operations that may generate dust or aerosols.
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep containers tightly closed when not in use.
Storage Protocols
Proper storage is crucial to maintain the stability and integrity of the compound.
Storage Conditions
-
Temperature: Store at room temperature.
-
Container: Keep in a tightly closed, original container.
-
Location: Store in a dry, well-ventilated place away from incompatible materials.
Incompatible Materials
-
Strong oxidizing agents.
Caption: Chemical Storage Workflow.
Emergency Procedures
First-Aid Measures
| Exposure | First-Aid Procedure |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: No information available.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal Considerations
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and effective strategy involves a two-step synthesis. The first step is the formation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (also known as "Tic") core via the Pictet-Spengler reaction. This is followed by the N-benzoylation of the Tic intermediate, typically under Schotten-Baumann conditions.
Q2: What are the starting materials for this synthesis?
The synthesis begins with L-phenylalanine, formaldehyde (or a formaldehyde equivalent like paraformaldehyde), and an acid catalyst for the Pictet-Spengler reaction. For the subsequent N-benzoylation, benzoyl chloride and a base such as sodium hydroxide are required.
Q3: Can the order of the reaction steps be reversed?
While theoretically possible to benzoylate phenylalanine first, the more established and generally higher-yielding route involves the formation of the tetrahydroisoquinoline ring system first, followed by N-benzoylation.
Troubleshooting Guides
Part 1: Pictet-Spengler Reaction for 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Issue 1: Low Yield of the Tetrahydroisoquinoline Core
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal Acid Catalyst | The choice of acid catalyst is critical. While hydrochloric acid is commonly used, switching to hydrobromic acid has been shown to improve yields. |
| Incorrect Reaction Temperature | The reaction is temperature-sensitive. A temperature range of 50-80°C is generally recommended. Lower temperatures can lead to slow reaction rates, while higher temperatures may promote side reactions and racemization.[1] |
| Impure Starting Materials | Ensure that the L-phenylalanine and formaldehyde are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts. |
| Inadequate Reaction Time | The reaction time can vary depending on the temperature and catalyst. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time, which is typically between 3 to 12 hours.[1] |
Issue 2: Racemization of the Chiral Center
| Possible Cause | Troubleshooting Recommendation |
| High Reaction Temperature | Elevated temperatures can lead to racemization of the stereocenter at position 3. Maintain the reaction temperature within the recommended range of 50-80°C.[1] |
| Prolonged Reaction Time | Extended reaction times, especially at higher temperatures, can contribute to racemization. Optimize the reaction time by monitoring its progress. |
| Strongly Acidic Conditions | While an acid catalyst is necessary, excessively harsh acidic conditions can promote racemization. Use the recommended concentration of the acid catalyst. |
Part 2: N-Benzoylation of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Recommendation |
| Hydrolysis of Benzoyl Chloride | Benzoyl chloride is sensitive to hydrolysis. Ensure that the reaction is performed under anhydrous conditions until the addition of the aqueous base. The reaction of an acyl chloride with an amine is generally much faster than its hydrolysis.[2] |
| Incorrect pH | The Schotten-Baumann reaction is base-catalyzed. Maintaining an alkaline pH is crucial for the reaction to proceed efficiently. An 8-15% solution of sodium hydroxide is typically used.[3] |
| Suboptimal Temperature | The reaction is typically carried out at a low temperature (e.g., 0-5°C) to control the exothermic reaction between benzoyl chloride and the amine. Allowing the reaction to warm to room temperature may be necessary for completion. |
| Inadequate Mixing in Biphasic System | The Schotten-Baumann reaction is often performed in a two-phase system (e.g., water and an organic solvent like dichloromethane or diethyl ether).[4] Vigorous stirring is essential to ensure efficient contact between the reactants at the interface of the two phases. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Recommendation |
| Di-benzoylation | While less common for the secondary amine in the tetrahydroisoquinoline ring, using a large excess of benzoyl chloride could potentially lead to side reactions. Use a slight excess (around 1.1 to 1.2 equivalents) of benzoyl chloride. |
| Hydrolysis of the Product | Under strongly basic conditions and prolonged reaction times, the amide bond of the product could be susceptible to hydrolysis. Work up the reaction mixture promptly once the reaction is complete. |
| Unreacted Starting Material | Incomplete reaction can be due to insufficient benzoyl chloride or inadequate reaction time. Ensure the correct stoichiometry and monitor the reaction to completion. |
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
| Acid Catalyst | Reported Yield | Reference |
| Hydrochloric Acid | ~68% | Patent WO1997017050A2 |
| Hydrobromic Acid | Up to 85% | Patent WO1997017050A2 |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Pictet-Spengler Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-phenylalanine in 47% hydrobromic acid.
-
Reagent Addition: To the stirred suspension, add a 37% aqueous solution of formaldehyde dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-80°C and maintain this temperature for 3-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath to precipitate the product as its hydrobromide salt. Filter the precipitate and wash it with cold water. To obtain the free amino acid, dissolve the salt in an aqueous solution of sodium hydroxide and then adjust the pH to around 5 with hydrochloric acid to precipitate the product.[1] Filter the solid, wash with water, and dry under reduced pressure.
Protocol 2: Synthesis of this compound (N-Benzoylation)
-
Dissolution: Dissolve the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in an aqueous solution of sodium hydroxide (e.g., 2 N) in a flask placed in an ice bath.
-
Addition of Benzoyl Chloride: To the cold, stirred solution, add benzoyl chloride dropwise, ensuring the temperature remains low.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period, followed by stirring at room temperature until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the crude product. Filter the solid, wash it with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Caption: Simplified reaction pathway for the Pictet-Spengler reaction.
References
Technical Support Center: Synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Our aim is to help you minimize byproducts and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which typically proceeds via a Pictet-Spengler type reaction of N-benzoyl-L-phenylalanine with formaldehyde under acidic conditions.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Insufficiently acidic conditions: The formation of the reactive N-acyliminium ion intermediate is acid-catalyzed. | - Ensure the use of a strong acid catalyst (e.g., concentrated sulfuric acid, hydrobromic acid).- Check the concentration and purity of the acid used. |
| 2. Low reaction temperature: The activation energy for the cyclization step may not be reached. | - Gradually increase the reaction temperature, monitoring for product formation and potential byproduct increases via TLC or LC-MS. | |
| 3. Inactive formaldehyde source: Paraformaldehyde can depolymerize inefficiently if it is old or of poor quality. Formalin solutions can vary in concentration. | - Use freshly opened, high-quality paraformaldehyde.- If using formalin, ensure its concentration is accurately known and consider that the water present may affect the reaction. | |
| Significant Amount of Unreacted N-benzoyl-L-phenylalanine | 1. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | - Extend the reaction time, monitoring progress by TLC or LC-MS until the starting material is consumed. |
| 2. Insufficient formaldehyde: The stoichiometry of the reactants is crucial. | - Ensure at least a stoichiometric amount of formaldehyde is used relative to the N-benzoyl-L-phenylalanine. A slight excess may be beneficial. | |
| Formation of a Major Byproduct with a Similar Polarity to the Product | 1. Incomplete cyclization: The intermediate Schiff base or N-acyliminium ion may not have fully cyclized. | - Increase the reaction temperature or prolong the reaction time to favor the cyclization step.- Ensure the acid catalyst is of sufficient strength and concentration. |
| 2. De-benzoylation: Under harsh acidic conditions and elevated temperatures, the benzoyl group may be cleaved. | - Moderate the reaction temperature and acid concentration.- Consider using a milder acid catalyst if possible. | |
| Presence of Multiple Unidentified Byproducts | 1. Overheating or prolonged reaction time: This can lead to various side reactions and decomposition of both starting material and product. | - Carefully control the reaction temperature and monitor the reaction progress to avoid unnecessary heating after completion. |
| 2. Impure starting materials: Impurities in the N-benzoyl-L-phenylalanine or formaldehyde can lead to a range of byproducts. | - Ensure the purity of all starting materials before commencing the reaction. Recrystallization or purification of the starting materials may be necessary. | |
| Racemization of the Product | 1. Harsh acidic conditions and high temperatures: The stereocenter at the 3-position is susceptible to racemization under these conditions. | - Employ milder reaction conditions where possible (lower temperature, less harsh acid).- Minimize the reaction time to what is necessary for completion. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?
A1: The synthesis typically follows a Pictet-Spengler reaction pathway. The key steps involve the acid-catalyzed reaction of N-benzoyl-L-phenylalanine with formaldehyde to form an N-acyliminium ion intermediate. This is followed by an intramolecular electrophilic aromatic substitution, where the phenyl ring of the phenylalanine derivative attacks the iminium ion, leading to cyclization and the formation of the tetrahydroisoquinoline ring system.
Q2: What are the most critical parameters to control in this synthesis to minimize byproducts?
A2: The most critical parameters are:
-
Acid Catalyst: The choice and concentration of the acid are crucial for the formation of the N-acyliminium ion. Strong acids like sulfuric or hydrobromic acid are often used.
-
Temperature: The reaction temperature influences the rate of both the desired cyclization and potential side reactions. Careful optimization is necessary to achieve a good yield without significant byproduct formation.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to decomposition and byproduct formation.
-
Purity of Reactants: Using pure N-benzoyl-L-phenylalanine and a reliable source of formaldehyde is essential to avoid introducing impurities that can lead to side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting material, you can observe the consumption of the N-benzoyl-L-phenylalanine and the formation of the product.
Q4: What are some common purification strategies for the final product?
A4: Purification of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can often be achieved through:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective method of purification.
-
Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from byproducts and unreacted starting materials. A gradient of polar and non-polar solvents is typically used for elution.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by re-acidification of the aqueous layer.
Experimental Protocols
A detailed experimental protocol for the synthesis is provided below. Note that optimization may be required based on your specific laboratory conditions and reagent quality.
Synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
-
Reactants:
-
N-benzoyl-L-phenylalanine
-
Paraformaldehyde or Formalin (37% aqueous solution)
-
Concentrated Sulfuric Acid or Hydrobromic Acid (48%)
-
Suitable solvent (e.g., Dichloromethane, Acetic Acid)
-
-
Procedure:
-
Suspend N-benzoyl-L-phenylalanine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the formaldehyde source (e.g., paraformaldehyde) to the suspension.
-
Slowly and carefully add the strong acid catalyst to the reaction mixture while stirring. The addition is often exothermic.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding it to ice-water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
Visualizations
Reaction Pathway
Caption: Pictet-Spengler reaction pathway for the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Overcoming Solubility Challenges of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound likely stems from the presence of the large, hydrophobic benzoyl and tetrahydroisoquinoline ring structures. While the carboxylic acid group offers some potential for ionization and hydrogen bonding, the overall lipophilicity of the molecule dominates, leading to poor interaction with water.
Q2: How does pH influence the solubility of this compound?
A2: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In acidic to neutral solutions, the carboxylic acid group remains largely protonated (uncharged), contributing to low solubility.[1][2] As the pH increases above the compound's pKa, the carboxylic acid deprotonates to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[1][2][3]
Q3: What are the most common strategies to improve the solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this one.[1][4][5][6] Key strategies include:
-
pH Adjustment: Increasing the pH of the aqueous medium to deprotonate the carboxylic acid.[7]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[8][9]
-
Use of Excipients: Incorporating agents like surfactants, cyclodextrins, or polymers to form more soluble complexes or dispersions.[10][11][12][13]
-
Salt Formation: Preparing a solid salt form of the compound.[14]
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization to increase the surface area for dissolution.[6]
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, organic solvents, particularly polar aprotic solvents, are likely to be effective. However, for many biological and pharmaceutical applications, the use of pure organic solvents is limited due to toxicity. The use of water-miscible co-solvents in combination with aqueous buffers is a more common and practical approach.[9]
Troubleshooting Guides
This section provides step-by-step guidance for common solubility-related problems.
Issue 1: Compound precipitates out of aqueous buffer during my experiment.
-
Initial Check: Verify the pH of your buffer. For a carboxylic acid, a low pH will suppress solubility.
-
Troubleshooting Steps:
-
Increase pH: Prepare a buffer with a higher pH (e.g., pH 7.4 or higher). The solubility should increase as the carboxylic acid is converted to its more soluble salt form.[3][15]
-
Introduce a Co-solvent: If pH adjustment alone is insufficient or undesirable for your experimental conditions, consider adding a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).[6][9] Start with a small percentage (e.g., 5-10%) and gradually increase if necessary. Be mindful that high concentrations of co-solvents can affect biological assays.
-
Evaluate Excipients: For formulation development, consider the addition of solubilizing excipients like surfactants (e.g., Tween 80) or complexing agents (e.g., cyclodextrins).[10][11]
-
Issue 2: I am unable to prepare a stock solution at the desired concentration.
-
Initial Check: Review the solvent being used for the stock solution. While aqueous buffers are often desired for final dilutions, a high-concentration stock solution may require a different solvent system.
-
Troubleshooting Steps:
-
Use a Co-solvent System: Prepare the stock solution in a mixture of an organic solvent and water. For example, a 1:1 mixture of ethanol and water, or dissolving the compound in a minimal amount of a stronger organic solvent like DMSO before diluting with your aqueous buffer.
-
pH-Adjusted Co-solvent: Combine pH adjustment with a co-solvent. Dissolve the compound in an organic solvent and then dilute with a basic aqueous buffer.
-
Gentle Heating and Sonication: Aiding the dissolution process by gentle warming or sonication can help overcome the initial energy barrier to dissolution. Always check for compound stability at elevated temperatures.
-
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.[16]
-
Sample Collection and Analysis: After equilibration, carefully filter or centrifuge the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Data Plotting: Plot the measured solubility (concentration) as a function of pH.
Protocol 2: Screening for Co-solvent Effects
-
Co-solvent Selection: Choose a panel of water-miscible organic co-solvents (e.g., ethanol, isopropanol, acetonitrile, PEG 400, DMSO).
-
Preparation of Co-solvent Mixtures: Prepare a series of solutions with varying concentrations of each co-solvent in a fixed aqueous buffer (e.g., 10%, 20%, 30%, 50% v/v co-solvent in pH 7.4 phosphate buffer).
-
Solubility Determination: Determine the solubility of the compound in each co-solvent mixture using the shake-flask method described in Protocol 1.
-
Data Analysis: Compare the solubility values across different co-solvents and concentrations to identify the most effective system.
Data Presentation
Table 1: Hypothetical Solubility Data in Different Solvent Systems
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | ~6.0 | 25 | < 1 |
| 0.1 M HCl | 1.0 | 25 | < 1 |
| PBS | 7.4 | 25 | 15 |
| 0.1 M Borate Buffer | 9.0 | 25 | 250 |
| 20% Ethanol in PBS | 7.4 | 25 | 75 |
| 20% PEG 400 in PBS | 7.4 | 25 | 120 |
Visualizations
Caption: Troubleshooting logic for compound precipitation.
Caption: Decision tree for selecting a solubility strategy.
References
- 1. jmpas.com [jmpas.com]
- 2. reddit.com [reddit.com]
- 3. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpbr.in [ijpbr.in]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-solvency: Significance and symbolism [wisdomlib.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. senpharma.vn [senpharma.vn]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 15. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Stability Assessment of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid in Solution
For researchers, scientists, and drug development professionals, ensuring the stability of a compound in solution is critical for accurate experimental results and successful drug development. This technical support center provides a comprehensive guide to assessing the stability of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, addressing potential issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1] The amide and carboxylic acid functional groups in the molecule are susceptible to hydrolysis under acidic or basic conditions. The tetrahydroisoquinoline ring system may be prone to oxidation.
Q2: What are forced degradation studies and why are they necessary?
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions that are more severe than accelerated stability conditions.[2][3] These studies are essential to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[3][4] This information is crucial for developing stable formulations and selecting appropriate storage conditions.[2][4]
Q3: What are the typical stress conditions used in forced degradation studies?
Typical stress conditions include exposure to acidic and basic solutions, oxidation, high temperatures, and photolytic stress (light).[2][5] The specific conditions, such as the concentration of acid/base and temperature, may need to be optimized for each compound.
Q4: What is the recommended analytical method for assessing stability?
The most common and recommended method for stability-indicating assays is reverse-phase high-performance liquid chromatography (HPLC).[2] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time.
Q5: How much degradation is considered acceptable in a forced degradation study?
The goal of forced degradation is to achieve a noticeable level of degradation, typically in the range of 5-20%, to ensure that the analytical method is capable of detecting and separating the degradants.
Troubleshooting Guides
This section addresses common problems encountered during the stability assessment of this compound.
| Problem | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress conditions may not be harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the exposure time.[5] |
| The compound is highly stable under the tested conditions. | This is a positive result, but it's important to ensure the conditions were sufficiently stressful to be conclusive. | |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Poor peak shape or resolution in HPLC analysis. | The analytical method is not optimized. | Adjust the mobile phase composition, gradient, flow rate, or column temperature. Ensure the column is appropriate for the compound's polarity. |
| Co-elution of the parent compound and degradation products. | Modify the HPLC method to improve separation. Consider using a different column chemistry or a longer column. | |
| Precipitation of the compound in solution. | The compound has low solubility in the chosen solvent or stress medium. | Test the solubility of the compound in different solvents and pH conditions before initiating the stability study. Consider using a co-solvent if necessary. |
| Inconsistent or irreproducible results. | Inaccurate sample preparation or handling. | Ensure precise and consistent preparation of stock solutions and dilutions. Use calibrated equipment. |
| Instability of the compound in the autosampler. | If the analysis time is long, consider using a cooled autosampler to prevent degradation of the samples while they are waiting to be injected. |
Experimental Protocols
A detailed protocol for conducting a forced degradation study is provided below.
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N Hydrochloric acid)
-
Bases (e.g., 0.1 N Sodium hydroxide)
-
Oxidizing agent (e.g., 3% Hydrogen peroxide)
-
HPLC system with a UV detector
-
pH meter
-
Calibrated laboratory equipment (pipettes, volumetric flasks, etc.)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Dissolve the stressed solid sample in the initial solvent and dilute for HPLC analysis.
-
Also, expose a solution of the compound to the same thermal stress.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Dilute the samples with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress.
-
HPLC Analysis: Analyze all the stressed samples and the control sample using a validated stability-indicating HPLC method.
Data Analysis:
-
Calculate the percentage of degradation for each stress condition by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Identify and quantify any significant degradation products.
Data Presentation
Summarize the quantitative data from the stability studies in a clear and structured table.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Parent Compound | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |
| 0.1 N HCl | 24 | 60 | ||||
| 0.1 N NaOH | 24 | 60 | ||||
| 3% H₂O₂ | 24 | Room Temp | ||||
| Heat (Solid) | 48 | 80 | ||||
| Heat (Solution) | 48 | 80 | ||||
| Photolytic | - | - | ||||
| Control | 0 | Room Temp | 100 | 0 | 0 | No degradation |
*RRT: Relative Retention Time
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. ijrpp.com [ijrpp.com]
refining purification methods for high-purity 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for purifying crude 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?
A1: The initial purification strategy typically involves assessing the impurity profile of the crude material. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in identifying the nature and number of impurities. Based on this initial assessment, a primary purification method, most commonly recrystallization or column chromatography, can be selected.
Q2: Which analytical techniques are recommended for assessing the purity of the final product?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. Reversed-phase HPLC (RP-HPLC) is highly effective for quantifying purity and identifying non-volatile impurities. Proton and Carbon-13 NMR (¹H and ¹³C NMR) spectroscopy can confirm the chemical structure and detect residual solvents or structurally similar impurities. Mass Spectrometry (MS) is used to confirm the molecular weight of the desired compound.
Q3: What are some common impurities encountered during the synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?
A3: Common impurities may include unreacted starting materials such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and benzoyl chloride, byproducts from side reactions, and residual solvents used in the synthesis and workup. The presence of diastereomers or enantiomers may also be a consideration depending on the synthetic route.
Troubleshooting Guides
Crystallization Issues
Problem: The compound oils out instead of crystallizing.
-
Cause: The solution is likely supersaturated, or the cooling rate is too rapid. The solvent system may also be inappropriate for crystallization.
-
Solution:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator.
-
Dilute the Solution: Add a small amount of additional hot solvent to reduce the concentration.
-
Solvent System Modification: Experiment with a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and add a "poor" solvent dropwise until turbidity appears, then clarify with a few drops of the "good" solvent before cooling.
-
Problem: No crystal formation upon cooling.
-
Cause: The compound may be too soluble in the chosen solvent, or nucleation has not been initiated.
-
Solution:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution-air interface.
-
Seeding: Introduce a small crystal of the pure compound into the cooled, saturated solution.
-
-
Solvent Evaporation: Allow the solvent to evaporate slowly from the solution to increase the concentration.
-
Change Solvent: Select a solvent in which the compound has lower solubility at room temperature.
-
Chromatographic Purification Issues
Problem: Poor separation of the desired compound from an impurity during column chromatography.
-
Cause: The chosen solvent system (eluent) may not have the optimal polarity to resolve the compounds on the stationary phase.
-
Solution:
-
Optimize Eluent Polarity: Systematically vary the ratio of polar and non-polar solvents in the eluent. Use TLC to quickly screen different solvent systems.
-
Change Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase (e.g., alumina instead of silica gel, or a bonded-phase silica).
-
Gradient Elution: Employ a gradient elution where the polarity of the solvent system is gradually increased during the chromatographic run.
-
Data Presentation
Table 1: Example Recrystallization Solvent Screening
| Solvent System (v/v) | Yield (%) | Purity (by HPLC, %) | Observations |
| Ethanol | 85 | 98.5 | Slow crystal growth, well-formed needles. |
| Isopropanol | 80 | 98.2 | Faster crystallization, smaller crystals. |
| Ethyl Acetate/Hexane (1:2) | 90 | 99.1 | High recovery of pure material. |
| Toluene | 75 | 97.5 | Some oiling out observed initially. |
Table 2: Example Preparative HPLC Purification Parameters
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% to 85% B over 25 minutes |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 254 nm |
| Sample Loading | Up to 120 mg per injection |
| Purity Achieved | > 99.5% |
| Recovery | > 92% |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: Dissolve 1.0 g of crude 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a minimal amount of hot ethyl acetate (approximately 10-15 mL).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: To the hot, clear solution, slowly add hexane dropwise until a faint, persistent turbidity is observed. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude material in a minimal amount of the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid). Filter the solution through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Fraction Collection: Collect fractions as the target compound elutes from the column. Monitor the elution profile using the UV detector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to identify the pure fractions.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
Visualizations
Caption: General purification workflow for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Caption: Decision tree for troubleshooting common crystallization problems.
Technical Support Center: Scaling Up the Synthesis of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially applicable route involves a two-step process:
-
Pictet-Spengler Reaction: Cyclization of a β-arylethylamine (e.g., phenylalanine) with an aldehyde (e.g., formaldehyde) to form the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core.[1]
-
N-Benzoylation: Acylation of the secondary amine of the tetrahydroisoquinoline intermediate with benzoyl chloride or a related benzoylating agent.
Q2: What are the critical parameters to control during the Pictet-Spengler reaction for scale-up?
A2: Key parameters for a successful and scalable Pictet-Spengler reaction include:
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Strong acids like hydrochloric acid or trifluoroacetic acid are commonly used.[1]
-
Temperature: Reaction temperature significantly impacts reaction rate and selectivity. While some reactions proceed at room temperature, others may require heating to reflux.[1] Careful temperature control is essential to minimize side product formation.
-
Solvent: The choice of solvent (protic or aprotic) can affect yield and reaction time.[1]
-
Reagent Purity: The purity of starting materials, particularly the phenylalanine derivative and formaldehyde source, is critical to avoid side reactions.
Q3: Are there any safety concerns associated with the Pictet-Spengler reaction at a larger scale?
A3: Yes, when using formaldehyde and hydrochloric acid, there is a risk of forming bis(chloromethyl)ether, a potent carcinogen. It is crucial to have adequate ventilation and to consider alternative formaldehyde sources or reaction conditions to minimize this risk.
Q4: What are the main challenges in the N-benzoylation step?
A4: Common challenges during N-benzoylation include:
-
Over-acylation: Formation of dibenzoylated byproducts.
-
Incomplete reaction: Unreacted starting material remaining.
-
Purification: Separating the desired product from unreacted starting materials, byproducts, and the benzoylating agent.
Troubleshooting Guides
Pictet-Spengler Reaction
Problem 1: Low or no yield of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
-
Possible Cause: Insufficiently activated aromatic ring.
-
Suggested Solution: The Pictet-Spengler reaction is an electrophilic aromatic substitution. If the phenyl ring of the starting material lacks electron-donating groups, the reaction may be sluggish. While the parent phenylalanine can be used, derivatives with electron-donating substituents on the aromatic ring generally give higher yields under milder conditions. For the synthesis of the target molecule, this is a fixed parameter, but ensuring high-purity starting material is crucial.
-
-
Possible Cause: Inappropriate acid catalyst or concentration.
-
Suggested Solution: The reaction is acid-catalyzed. If the acidity is too low, the reaction will not proceed efficiently. If it is too high, it can lead to degradation of the starting material or product. Experiment with different strong acids (e.g., HCl, H₂SO₄, TFA) and optimize the concentration.
-
-
Possible Cause: Sub-optimal reaction temperature.
-
Suggested Solution: The reaction may require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress by TLC or HPLC. Be cautious of decomposition at very high temperatures.
-
-
Possible Cause: Presence of water.
-
Suggested Solution: While some protocols use aqueous conditions, excess water can sometimes hinder the reaction. Ensure that if non-aqueous conditions are intended, all reagents and solvents are appropriately dried.
-
Problem 2: Formation of significant side products.
-
Possible Cause: Over-reaction or degradation.
-
Suggested Solution: Monitor the reaction closely and stop it once the starting material is consumed. Prolonged reaction times or excessive temperatures can lead to the formation of byproducts.
-
-
Possible Cause: Impure starting materials.
-
Suggested Solution: Use high-purity phenylalanine and a reliable source of formaldehyde (e.g., paraformaldehyde or formalin). Impurities in the starting materials can lead to a variety of side reactions.
-
N-Benzoylation Reaction
Problem 1: Incomplete reaction, with starting material remaining.
-
Possible Cause: Insufficient benzoyl chloride.
-
Suggested Solution: Use a slight excess (1.1-1.2 equivalents) of benzoyl chloride to ensure complete conversion of the starting material.
-
-
Possible Cause: Inadequate base.
-
Suggested Solution: The reaction generates HCl, which needs to be neutralized by a base (e.g., triethylamine, pyridine, or aqueous base like NaOH). Ensure at least a stoichiometric amount of base is used. For scale-up, a robust and easily removable base is preferred.
-
-
Possible Cause: Low reaction temperature.
-
Suggested Solution: If the reaction is sluggish at room temperature, gentle heating may be required. Monitor for potential side reactions at elevated temperatures.
-
Problem 2: Formation of O-benzoylated byproduct.
-
Possible Cause: Reaction of benzoyl chloride with the carboxylic acid moiety.
-
Suggested Solution: This is more likely to occur under harsh conditions. A selective hydrolysis step using a mild base like aqueous potassium carbonate can be employed to remove O-benzoyl groups.[2]
-
Problem 3: Difficult purification of the final product.
-
Possible Cause: Similar polarity of the product and unreacted starting materials or byproducts.
-
Suggested Solution: Optimize the reaction to go to completion to minimize starting material contamination. For purification, consider recrystallization from a suitable solvent system. If chromatography is necessary, a thorough screen of solvent systems is recommended. Acid-base extraction can also be an effective purification strategy for this carboxylic acid-containing molecule.
-
Experimental Protocols
Step 1: Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
This protocol is a general guideline and should be optimized for specific scales.
Materials:
-
L-Phenylalanine
-
Formaldehyde (37% in water or paraformaldehyde)
-
Hydrochloric acid (concentrated) or Trifluoroacetic acid (TFA)
-
Water
-
Ethanol
Procedure:
-
Dissolve L-phenylalanine in aqueous acid (e.g., 1M HCl).
-
Add formaldehyde solution dropwise to the stirred solution at a controlled temperature (e.g., room temperature to 50°C).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and adjust the pH to the isoelectric point of the product to induce precipitation.
-
Collect the precipitate by filtration, wash with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
Step 2: N-Benzoylation of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
This protocol is a general guideline and should be optimized for specific scales.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
-
Benzoyl chloride
-
Sodium hydroxide or Triethylamine
-
Dichloromethane or another suitable organic solvent
-
Water
Procedure:
-
Suspend 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a suitable solvent (e.g., dichloromethane or a biphasic system with water).
-
Add a base (e.g., aqueous NaOH or triethylamine) to the suspension.
-
Cool the mixture in an ice bath.
-
Add benzoyl chloride dropwise while maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Work-up the reaction by separating the layers (if biphasic) or by washing the organic layer with dilute acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Representative Reaction Parameters for Pictet-Spengler Reaction
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) |
| Reactant Ratio (Phenylalanine:Formaldehyde) | 1 : 1.1 - 1.5 | 1 : 1.1 - 1.3 |
| Acid Catalyst | Conc. HCl or TFA | Conc. HCl or H₂SO₄ |
| Solvent | Water/Ethanol | Water |
| Temperature | 80-100°C | 90-100°C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 60-80% | 55-75% |
Table 2: Representative Reaction Parameters for N-Benzoylation
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) |
| Reactant Ratio (Amine:Benzoyl Chloride) | 1 : 1.1 - 1.2 | 1 : 1.05 - 1.15 |
| Base | Triethylamine or NaOH | NaOH |
| Solvent | Dichloromethane or Water/DCM | Water/Toluene |
| Temperature | 0°C to Room Temperature | 5-15°C |
| Reaction Time | 2-6 hours | 4-8 hours |
| Typical Yield | 85-95% | 80-90% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Pictet-Spengler reaction.
References
Technical Support Center: Enhancing Chiral Purity of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Welcome to the technical support center for the chiral purification of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the enantiomeric purity of this compound through various established methods.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for enhancing the chiral purity of this compound?
A1: The primary methods for improving the enantiomeric excess (e.e.) of this compound include:
-
Fractional Crystallization of Ester Derivatives: This involves converting the carboxylic acid to a suitable ester (e.g., benzyl ester) and then performing fractional crystallization, often as a salt with an achiral acid.
-
Diastereomeric Salt Resolution: This classic method involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
-
Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase to directly separate the enantiomers.
Q2: How can I determine the enantiomeric excess (e.e.) of my sample?
A2: The enantiomeric excess of your sample can be determined using analytical techniques such as:
-
Chiral HPLC: This is a direct method for separating and quantifying the enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a CSA, the enantiomers form transient diastereomeric complexes, which results in separate signals for each enantiomer in the NMR spectrum, allowing for quantification.[1][2][3][4][5]
Q3: Is it necessary to protect the carboxylic acid group before attempting chiral resolution?
A3: For methods like fractional crystallization, protecting the carboxylic acid as an ester can be beneficial. For instance, the benzyl ester of the parent compound, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been successfully resolved by fractional crystallization of its p-toluenesulfonate salt.[6] For diastereomeric salt formation, the free carboxylic acid is required to form a salt with the chiral base. For chiral HPLC, both the free acid and its esters can potentially be separated, depending on the chosen column and mobile phase.
Troubleshooting Guides
Fractional Crystallization of Ester Derivatives
Issue: Poor or no separation of enantiomers after crystallization.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | Screen a variety of solvents with different polarities. A single solvent or a binary/ternary solvent mixture may be required to achieve optimal solubility differences between the diastereomeric salts or enantiomeric esters. |
| Crystallization Temperature Profile | Optimize the cooling rate. Slow, controlled cooling often yields crystals of higher purity. Experiment with different final crystallization temperatures. |
| Supersaturation Level | Adjust the initial concentration of the ester. If the solution is too concentrated, co-crystallization may occur. If it is too dilute, crystallization may not happen. |
| Impure Starting Material | Ensure the starting racemic ester is of high purity, as impurities can inhibit crystallization or co-crystallize. |
Experimental Protocol: Fractional Crystallization of Benzyl 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylate p-Toluenesulfonate Salt (Adapted from a similar compound[6])
-
Esterification: Convert racemic this compound to its benzyl ester using standard methods (e.g., reaction with benzyl bromide and a base).
-
Salt Formation: Dissolve the racemic benzyl ester in a suitable solvent (e.g., ethanol). Add an equimolar amount of p-toluenesulfonic acid.
-
Crystallization: Heat the solution to dissolve the salt completely. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Analysis: Determine the enantiomeric excess of the crystalline material and the mother liquor using chiral HPLC.
-
Recrystallization: If necessary, recrystallize the enriched crystals to further enhance the chiral purity.
-
Deprotection: Once the desired enantiomeric purity is achieved, the benzyl and benzoyl groups can be removed via catalytic hydrogenation to yield the optically pure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Diastereomeric Salt Resolution
Issue: Low yield or poor enantiomeric excess of the desired enantiomer.
| Possible Cause | Troubleshooting Step |
| Ineffective Chiral Resolving Agent | Screen a variety of chiral bases (e.g., (R)-(+)-α-methylbenzylamine, brucine, strychnine). The choice of the resolving agent is crucial for successful separation.[7] |
| Unsuitable Solvent | The solvent plays a critical role in the solubility difference between the diastereomeric salts. Screen a range of solvents from polar to non-polar. |
| Incorrect Stoichiometry | Vary the molar ratio of the racemic acid to the chiral resolving agent. Sometimes, using a sub-stoichiometric amount of the resolving agent can be beneficial. |
| Co-precipitation of Diastereomers | This can occur if the solution is too concentrated or cooled too quickly. Adjust the concentration and cooling rate. |
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone). Add 0.5 to 1.0 equivalent of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine).
-
Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. If no crystals form, try cooling in an ice bath or scratching the inside of the flask.
-
Isolation: Filter the precipitated diastereomeric salt and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2. Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Analysis: Determine the enantiomeric excess of the recovered carboxylic acid using chiral HPLC or NMR with a chiral solvating agent.
Chiral HPLC
Issue: Poor or no separation of enantiomers on a chiral column.
| Possible Cause | Troubleshooting Step |
| Incorrect Chiral Stationary Phase (CSP) | Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for compounds with aromatic rings.[8][9][10] |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For normal phase, vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol). For acidic compounds, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape and resolution.[8] |
| Suboptimal Flow Rate and Temperature | Adjust the flow rate and column temperature. Lower flow rates and temperatures can sometimes improve resolution. |
| Poor Peak Shape | Ensure the sample is fully dissolved in the mobile phase. The presence of a free carboxylic acid can sometimes lead to tailing; addition of an acidic modifier to the mobile phase can help. |
Recommended Starting Conditions for Chiral HPLC Method Development:
| Parameter | Recommendation |
| Columns | Chiralcel® OD-H, Chiralpak® AD-H |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Data Summary
| Method | Analogous Compound | Achieved Enantiomeric Excess (e.e.) | Reference |
| Chiral HPLC | N-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester | 94.6% | [2] |
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Troubleshooting Logic for Chiral HPLC.
References
- 1. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Bioassays for 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid and its Analogs as Prolyl Oligopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioassays for the validation of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid and related compounds as inhibitors of prolyl oligopeptidase (POP). Prolyl oligopeptidase is a serine protease that plays a significant role in the maturation and degradation of peptide hormones and neuropeptides, making it a therapeutic target for neurological and psychiatric disorders. The validation of compounds targeting POP requires robust and reliable bioassays to determine potency, selectivity, and target engagement.
Introduction to this compound and its Target
This compound belongs to the class of tetrahydroisoquinoline derivatives. Its core structure, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a constrained analog of the amino acid proline. This structural feature makes it a suitable scaffold for designing inhibitors of enzymes that recognize proline-containing substrates. The primary biological target for this class of compounds is prolyl oligopeptidase (POP), a cytosolic serine peptidase.
Comparative Analysis of Prolyl Oligopeptidase Inhibitors
| Inhibitor | Target Enzyme | Organism/Source | K_i_ (nM) | IC_50_ (nM) |
| Z-Pro-Prolinal | Prolyl Endopeptidase | Porcine | 0.4[1] | |
| Prolyl Oligopeptidase | Human | 160[2] | ||
| Prolyl Oligopeptidase | Schistosoma mansoni | 10 | ||
| KYP-2047 | Prolyl-Oligopeptidase (POP) | Not Specified | 0.023[1][3] | |
| SUAM-14746 | Prolyl Oligopeptidase (POP) | NB-1 human neuroblastoma cells | Effective at 10-60 µM[4] |
Key Bioassays for Inhibitor Validation
Two primary bioassays are essential for the comprehensive validation of potential POP inhibitors: a fluorescent-based enzymatic assay to determine inhibitory potency and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.
Fluorescent-Based Prolyl Oligopeptidase (POP) Inhibition Assay
This in vitro assay directly measures the enzymatic activity of purified POP and the ability of a test compound to inhibit this activity.
Experimental Protocol:
-
Reagents and Materials:
-
Purified recombinant human prolyl oligopeptidase (POP)
-
Fluorogenic POP substrate, e.g., Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM DTT and 1 mM EDTA)
-
Test compound (this compound) and reference inhibitors (e.g., Z-Pro-Prolinal) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
In a 96-well plate, add a small volume of the diluted compounds.
-
Add the purified POP enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Gly-Pro-AMC to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The cleavage of the AMC group by POP results in a fluorescent signal.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Workflow for the fluorescent POP inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the engagement of a compound with its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., a neuroblastoma cell line) to a high confluence.
-
Treat the cells with the test compound (this compound) at various concentrations or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock and Lysis:
-
Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.
-
-
Separation and Detection:
-
Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble, non-denatured proteins.
-
Quantify the amount of soluble POP in the supernatant using a standard protein detection method, such as Western blotting, with a specific anti-POP antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the amount of soluble POP as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the test compound compared to the vehicle control indicates target engagement.
-
Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The validation of this compound and its analogs as prolyl oligopeptidase inhibitors requires a multi-faceted approach. The fluorescent enzymatic assay provides a direct measure of inhibitory potency (IC50), allowing for quantitative comparison with known inhibitors. The Cellular Thermal Shift Assay (CETSA) is crucial for confirming that the compound engages with its intended target within the complex environment of a living cell. By employing these complementary bioassays, researchers can confidently validate the activity and mechanism of action of novel POP inhibitors, paving the way for further drug development.
References
- 1. 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C17H15NO3 | CID 570005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (C17H15NO3) [pubchemlite.lcsb.uni.lu]
- 3. Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of covalent prolyl oligopeptidase boronic ester inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid with Known Prolyl Oligopeptidase Inhibitors: A Benchmarking Guide
For Immediate Release
This guide provides a framework for the comparative analysis of novel compounds against established inhibitors of prolyl oligopeptidase (POP), a serine protease implicated in neurodegenerative diseases and other pathological conditions. While there is no publicly available experimental data on the inhibitory activity of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, its structural similarity to proline suggests it may act as a POP inhibitor. This document, therefore, serves as a template for researchers to benchmark this and other novel compounds against well-characterized POP inhibitors.
Prolyl oligopeptidase (POP), also known as prolyl endopeptidase, is a cytosolic enzyme that plays a role in the metabolism of proline-containing neuropeptides and peptide hormones, making it a significant therapeutic target.[1][2][3] The development of potent and selective inhibitors is a key area of research for conditions such as Alzheimer's disease, Parkinson's disease, and depression.[3][4]
Data Presentation: Comparative Inhibitor Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes these values for several well-established POP inhibitors, providing a benchmark for comparison.
| Inhibitor | Target Enzyme | Source/Organism | IC50 (nM) | Ki (nM) |
| This compound | Prolyl Oligopeptidase (POP) | (Hypothetical) | Data Not Available | Data Not Available |
| Z-Pro-Prolinal | Porcine PREP | Porcine | 0.4[5] | 1 |
| KYP-2047 | Prolyl-oligopeptidase (POP) | Not Specified | - | 0.023[6][7][8] |
| S-17092 | Prolyl-endopeptidase (PEP) | Rat Cortical Extracts | 8.3[6][9] | - |
| S-17092 | Prolyl-endopeptidase (PEP) | Not Specified | 1.2[6][10] | - |
| ONO-1603 | Prolyl endopeptidase | Not Specified | Data Not Available | Data Not Available |
| JTP-4819 | Prolyl-endopeptidase (PEP) | Rat Brain Supernatant | 0.83 ± 0.09[6] | - |
Note: IC50 and Ki values can vary depending on the assay conditions, substrate concentration, and enzyme source.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate assessment and comparison of inhibitor potency. Below is a typical protocol for a fluorogenic prolyl oligopeptidase inhibition assay.
Objective: To determine the in vitro inhibitory activity of a test compound against prolyl oligopeptidase.
Materials:
-
Purified recombinant prolyl oligopeptidase
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT)
-
Test compound (this compound) and known inhibitors
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the purified POP enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM Z-Gly-Pro-AMC in DMSO) and dilute it to the desired final concentration in the assay buffer.
-
Prepare serial dilutions of the test compound and known inhibitors in the assay buffer. A suitable solvent, such as DMSO, should be used for the initial stock solution, with the final concentration in the assay not exceeding a level that affects enzyme activity.
-
-
Assay Setup:
-
Add a defined volume of the assay buffer to each well of the 96-well plate.
-
Add a small volume of the test compound dilution or a vehicle control (e.g., DMSO) to the respective wells.
-
Add the diluted POP enzyme solution to each well, except for the substrate blank wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period (e.g., 10-15 minutes) to allow for enzyme-inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence over time at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC liberation).
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualizations
Signaling Pathway
Prolyl oligopeptidase is known to be involved in the degradation of various neuropeptides, thereby regulating their biological activity.[1] The following diagram illustrates the role of POP in the degradation of a generic neuropeptide.
Caption: Prolyl Oligopeptidase's role in neuropeptide signaling and its inhibition.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the inhibitory potency of a test compound against prolyl oligopeptidase.
Caption: Experimental workflow for POP inhibition assay.
References
- 1. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-function properties of prolyl oligopeptidase family enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Z-Pro-prolinal|88795-32-8|COA [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Analysis: 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid and Quinapril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid and the well-established drug, Quinapril. While both molecules share a core 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold, a critical lack of publicly available experimental data for this compound necessitates a largely theoretical comparison. This document outlines the known attributes of each compound, their structural similarities and differences, and the potential, yet unconfirmed, therapeutic applications of the benzoylated analog.
Introduction
The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety is a constrained analog of the amino acid phenylalanine. Its incorporation into drug candidates can impart conformational rigidity, a feature often exploited in peptidomimetic design to enhance binding affinity and metabolic stability. A prime example of its successful application is in the angiotensin-converting enzyme (ACE) inhibitor, Quinapril. Given this precedent, a comparative analysis of other Tic derivatives, such as this compound, is of significant interest to the drug discovery community.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and Quinapril is presented in Table 1.
| Property | This compound | Quinapril |
| Molecular Formula | C₁₇H₁₅NO₃[1] | C₂₅H₃₀N₂O₅[2] |
| Molecular Weight | 281.3 g/mol [1] | 438.5 g/mol |
| IUPAC Name | 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[1] | (3S)-2-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| CAS Number | 93316-40-6[1] | 85441-61-8 |
| Known Classification | Protein Degrader Building Block[3] | Angiotensin-Converting Enzyme (ACE) Inhibitor[2] |
Structural Comparison
The core structural similarity between the two compounds is the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) backbone. However, the key differentiator lies in the substitution at the 2-position of the isoquinoline nitrogen.
-
This compound features a simple benzoyl group attached to the nitrogen. This modification adds a rigid, aromatic moiety.
-
Quinapril , in contrast, possesses a more complex substituent at this position: an N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanyl group. This side chain is crucial for its potent ACE inhibitory activity, as it is designed to mimic the substrate of the ACE enzyme and chelate the active site zinc ion.
Mechanism of Action and Performance
Quinapril: A Clinically Validated ACE Inhibitor
Quinapril is a prodrug that is hydrolyzed in the body to its active diacid metabolite, quinaprilat. Quinaprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The established mechanism of action of Quinapril is depicted in the signaling pathway diagram below.
Figure 1: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Quinapril.
This compound: An Uncharacterized Profile
Currently, there is a notable absence of published experimental data detailing the biological activity of this compound. While its structural similarity to Quinapril might suggest a potential for ACE inhibition, this has not been experimentally verified. The benzoyl group is significantly different from the dipeptide-mimicking side chain of Quinapril, making it less likely to be a potent ACE inhibitor.
Interestingly, this compound is commercially available as a "Protein Degrader Building Block". This classification suggests its potential utility in the synthesis of bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs). In a PROTAC, one end of a molecule binds to a target protein, while the other end recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The benzoyl-isoquinoline-carboxylic acid moiety could potentially serve as a ligand for a target protein or as a part of the linker in a PROTAC scaffold. However, without experimental validation, this remains speculative.
Experimental Protocols: In Vitro ACE Inhibition Assay
To ascertain the potential ACE inhibitory activity of this compound and enable a direct comparison with Quinapril, a standard in vitro ACE inhibition assay can be performed.
Principle:
This assay measures the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by the action of ACE. The reaction is quantified by spectrophotometry following extraction of the hippuric acid.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Borate buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
Test compounds (this compound and Quinaprilat) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of HHL, ACE, and test compounds in appropriate buffers.
-
Assay Setup: In a microcentrifuge tube or a 96-well plate, combine:
-
A solution of the test compound at various concentrations.
-
A solution of ACE.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
-
Enzymatic Reaction: Initiate the reaction by adding the HHL substrate solution.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding 1 M HCl.
-
Extraction: Extract the hippuric acid formed into ethyl acetate by vigorous mixing, followed by centrifugation to separate the phases.
-
Quantification: Transfer the ethyl acetate layer to a new tube, evaporate the solvent, and redissolve the hippuric acid in water or buffer. Measure the absorbance at 228 nm.
-
Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound compared to a control without an inhibitor. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the ACE activity).
Figure 2: Experimental workflow for an in vitro ACE inhibition assay.
Conclusion
To provide a definitive comparison of their performance, experimental evaluation of this compound is essential. An initial screening for ACE inhibitory activity, as outlined in the provided protocol, would be a logical first step to either confirm or rule out this potential mechanism of action. Further studies would be required to explore its potential role in protein degradation or other cellular processes. For now, this compound represents an intriguing but enigmatic molecule with untapped potential for further investigation in drug discovery and chemical biology.
References
Benchmarking the Efficacy of the 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Tic unit is a constrained analog of phenylalanine and is a core structural element in several biologically active compounds and peptide-based drugs.[1] Its rigid structure makes it a valuable component in designing molecules that target a variety of enzymes and receptors.[2]
Comparative Efficacy of Tic Derivatives
The versatility of the Tic scaffold is demonstrated by the diverse biological activities of its derivatives. This section compares the efficacy of different classes of Tic derivatives, focusing on their potential as anticancer and neuroprotective agents.
Anticancer Activity
Derivatives of the Tic scaffold have shown significant promise as anticancer agents, primarily by targeting proteins involved in apoptosis and cell proliferation.
One area of investigation is the inhibition of the Bcl-2 family of proteins, which are key regulators of apoptosis. A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were developed and evaluated for their binding affinities to Bcl-2 and Mcl-1, two anti-apoptotic proteins. The lead compound in this series demonstrated a Ki of 5.2 µM against Bcl-2.[3] Further modifications led to compounds with potent anti-proliferative activities against cancer cells and the ability to induce apoptosis.[3]
Another approach has been to target aminopeptidase N (APN/CD13), a cell-surface enzyme often overexpressed in cancer cells and involved in tumor invasion and angiogenesis. Several novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and assayed for their inhibitory activity against APN.
Table 1: Comparative Anticancer Activity of Tic Derivatives
| Compound Class | Target | Key Findings | Reference |
| Substituted Tic Derivatives | Bcl-2/Mcl-1 | Lead compound Ki = 5.2 µM against Bcl-2. Active compounds induce apoptosis and caspase-3 activation in Jurkat cells. | [3] |
| Tic-based Peptidomimetics | - | Incorporation of Tic into decapeptides resulted in a potent candidate (DEC-1) with an IC50 of 3.38 µM against the MCF-7 breast cancer cell line, comparable to tamoxifen (IC50 = 2.68 µM). | |
| Aminopeptidase N Inhibitors | APN/CD13 | A synthesized derivative showed an IC50 of 6.28 ± 0.11 μM, comparable to the known inhibitor Bestatin (IC50 = 5.55 ± 0.01 μM). |
Neuroprotective and Other Activities
The rigid conformation of the Tic scaffold has also been exploited in the design of compounds targeting the central nervous system. For instance, derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their effects on locomotor activity in mice.
Experimental Protocols
Fluorescence Polarization Assay for Bcl-2/Mcl-1 Binding
Objective: To determine the binding affinity of test compounds to Bcl-2 and Mcl-1 proteins.
Methodology:
-
A fluorescein-labeled Bak-BH3 peptide is used as the probe.
-
Bcl-2 or Mcl-1 protein is incubated with the fluorescent probe in a buffer solution.
-
Test compounds are added at varying concentrations.
-
The fluorescence polarization is measured using a microplate reader.
-
The IC50 values are calculated from the competition binding curves.[3]
MTT Assay for Anti-proliferative Activity
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
Methodology:
-
Cancer cells (e.g., Jurkat, A549, H460) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.[3]
Visualizations
Caption: The core structure of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) and key positions for chemical modification.
Caption: A simplified signaling pathway illustrating the role of Bcl-2/Mcl-1 in apoptosis and its inhibition by Tic derivatives.
Caption: A general experimental workflow for the synthesis and biological evaluation of novel Tic derivatives.
References
- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid: Evaluating Inter-laboratory Reproducibility
For researchers, scientists, and drug development professionals, the consistent and reproducible synthesis of complex molecules is paramount. This guide provides a comparative analysis of the synthetic routes to 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, a key intermediate in various pharmaceutical applications. We delve into the experimental protocols of the most common synthetic pathways, present quantitative data for comparison, and discuss critical factors influencing inter-laboratory reproducibility.
The synthesis of this compound is typically achieved through a two-step process: the formation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core, followed by N-benzoylation. The reproducibility of the overall synthesis is highly dependent on the method chosen for the initial cyclization reaction to form the Tic scaffold.
Comparison of Synthetic Methodologies for the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) Core
The Pictet-Spengler reaction is the most established and widely utilized method for the synthesis of the Tic core structure. However, alternative routes such as the Bischler-Napieralski and Pomeranz-Fritsch-Bobbitt reactions offer different approaches that may be advantageous under specific circumstances. Below is a summary of these methods with available quantitative data from the literature.
| Synthesis Method | Key Reagents | Reaction Time | Yield | Reported Purity | Key Considerations |
| Pictet-Spengler Reaction | L-Phenylalanine, Formaldehyde, Hydrobromic Acid | Not Specified | High | Optically Pure[1] | Acid catalyst is crucial; potential for racemization.[2] |
| Bischler-Napieralski Reaction | β-arylethylamides, Dehydrating agent (e.g., POCl₃, P₂O₅) | Varies | Moderate to High | Not Specified | Requires a subsequent reduction step to obtain the tetrahydroisoquinoline. |
| Pomeranz-Fritsch-Bobbitt Reaction | Benzaldehyde, 2,2-diethoxyethylamine | Varies | Good to Excellent | Not Specified | A modification of the classic Pomeranz-Fritsch reaction that allows for the synthesis of tetrahydroisoquinolines. |
Experimental Protocols
Pictet-Spengler Synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
This protocol is adapted from an improved method for the preparation of optically pure (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[1]
Materials:
-
L-Phenylalanine
-
Hydrobromic acid (48% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
A suitable base for neutralization (e.g., sodium hydroxide)
Procedure:
-
A mixture of L-phenylalanine and hydrobromic acid is heated to an elevated temperature, typically between 70°C and 90°C.[1]
-
Formaldehyde is added to the reaction mixture.
-
The reaction is maintained at the elevated temperature for a sufficient time to ensure complete conversion.
-
The reaction mixture is then cooled to induce precipitation of the hydrobromide salt of the product.
-
The precipitate is collected by filtration and washed.
-
The purified hydrobromide salt is then neutralized with a suitable base to yield the free acid, (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
N-Benzoylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
A general procedure for the N-acylation of the Tic core is as follows, based on the synthesis of N-acetyl derivatives.
Materials:
-
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
-
Benzoyl chloride
-
A suitable base (e.g., triethylamine or sodium carbonate)
-
An appropriate solvent (e.g., dichloromethane or toluene)
Procedure:
-
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is dissolved or suspended in the chosen solvent.
-
The base is added to the mixture.
-
Benzoyl chloride is added dropwise to the reaction mixture, typically at a controlled temperature (e.g., 0°C to room temperature).
-
The reaction is stirred for a period of time to allow for complete acylation.
-
The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
Factors Influencing Inter-laboratory Reproducibility
The successful and reproducible synthesis of this compound across different laboratories is contingent on several critical factors.
Caption: Key factors influencing the inter-laboratory reproducibility of the synthesis.
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: A typical workflow for the synthesis of the target compound.
Conclusion
While the Pictet-Spengler reaction remains a robust method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core, achieving high inter-laboratory reproducibility for the final product, this compound, requires careful control over reagent quality, reaction conditions, and purification procedures. This guide highlights the critical parameters and provides a framework for researchers to develop and validate a reproducible synthetic protocol. The exploration of alternative synthetic routes, such as the Bischler-Napieralski and Pomeranz-Fritsch-Bobbitt reactions, may offer advantages in specific contexts and warrants further investigation for the synthesis of this important pharmaceutical intermediate.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantitative determination of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. In the absence of direct comparative studies for this specific analyte, this document outlines the critical parameters and experimental protocols for comparing two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The presented data is illustrative, based on typical performance characteristics of these methods, to guide researchers in their own validation studies.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and quality control. It is performed to demonstrate that two or more analytical methods are equivalent and can be used interchangeably. This is essential when transferring a method between laboratories, updating an existing method, or when a new method is proposed to replace an older one. The process involves a direct comparison of the key validation parameters of the methods.[1][2][3]
The core parameters for method validation and subsequent cross-validation, as stipulated by international guidelines such as those from the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][2][4][5]
Comparison of Analytical Methods: HPLC-UV vs. LC-MS/MS
For the analysis of a moderately complex organic molecule like this compound, both HPLC-UV and LC-MS/MS are viable techniques. HPLC-UV is a robust and widely available technique, often used for routine quality control. LC-MS/MS, on the other hand, offers superior sensitivity and selectivity, making it ideal for bioanalytical studies or trace-level impurity analysis.
Hypothetical Performance Data
The following table summarizes the expected performance characteristics of a well-developed HPLC-UV and LC-MS/MS method for the quantification of this compound.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.999 | R² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | Dependent on intended use |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL | Signal-to-Noise ≥ 10 |
| Specificity | Good | Excellent | No interference at the retention time of the analyte |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted with the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample is dissolved in methanol, filtered through a 0.45 µm filter, and diluted with the mobile phase to fall within the calibration range.
LC-MS/MS Method Protocol
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored.
-
Injection Volume: 5 µL.
-
Standard Preparation: A stock solution is prepared in methanol and serially diluted to create calibration standards, typically in the range of 0.1 to 100 ng/mL, often in a relevant biological matrix for bioanalytical applications.
-
Sample Preparation: For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be employed, followed by evaporation and reconstitution in the mobile phase.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study, from the initial selection of methods to the final decision on their interchangeability.
Caption: Workflow for analytical method cross-validation.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the application. For routine quality control where analyte concentrations are relatively high, a validated HPLC-UV method is likely to be sufficient, cost-effective, and robust. For applications requiring high sensitivity, such as in bioequivalence studies or for the detection of trace impurities, the superior performance of an LC-MS/MS method would be necessary. A thorough cross-validation as outlined in this guide will ensure that the chosen analytical methods are fit for their intended purpose and produce reliable and reproducible results.
References
Comparative Analysis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its analogs. Due to a lack of specific independent replication studies on this exact compound, this document leverages data from closely related derivatives to offer insights into potential research avenues, experimental design, and comparative analysis.
The core structure, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a constrained analog of the amino acid phenylalanine. This structural motif is of significant interest in medicinal chemistry, serving as a scaffold for a variety of biologically active compounds. Derivatives of Tic have been explored for their potential as anti-cancer agents and as modulators of metabolic pathways.
Data Presentation: Comparative Biological Activity
| Compound | Target | Assay | IC50 / EC50 | Therapeutic Area |
| 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Not Reported | Not Reported | Not Reported | Potential Anti-cancer, Metabolic Disorders |
| Compound A | PPARγ | Human PPARγ Transactivation | EC50 = 11.8 nM[1] | Diabetes, Metabolic Syndrome |
| Rosiglitazone (Reference Drug) | PPARγ | Human PPARγ Transactivation | EC50 = 0.14 µM[2] | Diabetes |
| Compound 14c (Analog of A) | PPARα/γ, PTP-1B | Human PPARα/γ Transactivation, PTP-1B Inhibition | EC50 (PPARα) = 0.20 µM, EC50 (PPARγ) = 0.14 µM, IC50 (PTP-1B) = 1.85 µM[2] | Diabetes, Metabolic Syndrome |
Experimental Protocols
To facilitate independent replication and further studies, detailed methodologies for key experiments are provided below, based on protocols used for analogous compounds.
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Derivatives
The synthesis of the core Tic scaffold typically involves the Pictet-Spengler reaction. This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization. For the N-benzoyl derivative, a subsequent acylation step is required.
General Protocol for N-Benzoylation:
-
Dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a suitable solvent (e.g., dichloromethane or a biphasic system with aqueous sodium bicarbonate).
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the product by recrystallization or column chromatography.
In Vitro PPARγ Transactivation Assay
This assay measures the ability of a compound to activate the PPARγ receptor.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Transfection: Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element upstream of a luciferase gene.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test compound (e.g., 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) or a reference compound (e.g., rosiglitazone).
-
Luciferase Assay: After an incubation period (typically 24-48 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the compound concentration to determine the EC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the general signaling pathway of PPARγ activation, a likely target for analogs of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Caption: PPARγ signaling pathway initiated by a ligand.
Experimental Workflow Diagram
This diagram outlines the typical workflow for synthesizing and evaluating a novel Tic derivative.
Caption: Drug discovery workflow for Tic derivatives.
References
- 1. Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Specific Research Hinders Comprehensive Comparison of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid Analog Structure-Activity Relationships
A thorough review of available scientific literature reveals a significant gap in research specifically detailing the structure-activity relationships (SAR) of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid analogs. While numerous studies have been conducted on the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, and even on N-acylated versions of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold, a dedicated investigation into the SAR of analogs with a benzoyl group at the 2-position in conjunction with the 3-carboxylic acid functionality appears to be a novel and underexplored area of research.
The existing body of research on THIQ analogs showcases their diverse biological activities, including roles as inhibitors of Mycobacterium tuberculosis ATP synthase, and as ligands for various receptors.[1][2] For instance, studies on 5,8-disubstituted tetrahydroisoquinolines have highlighted the importance of the linker at the 7-position for their inhibitory activity.[1] Another area of investigation has been on cis-1-benzoyl-1,2,3,4-tetrahydroquinoline ligands, which, despite sharing the benzoyl moiety, represent a distinct chemical scaffold from the requested isoquinoline structure.
The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core is recognized as a constrained analog of phenylalanine and has been incorporated into various peptidomimetics.[3] Research in this area has often focused on the conformational effects of the Tic scaffold rather than a systematic exploration of N-acyl derivatives for SAR.
Due to the absence of specific studies on this compound analogs, a detailed comparison guide with quantitative data, experimental protocols, and SAR-based diagrams as requested cannot be generated at this time. The lack of published data on the biological activities of a series of such analogs prevents the creation of meaningful data tables and visualizations that would be central to a comprehensive comparison guide.
This identified gap in the literature suggests a potential opportunity for new research endeavors. A systematic study involving the synthesis of a library of this compound analogs with varied substituents on the benzoyl ring and the isoquinoline core, followed by their biological evaluation, would be necessary to elucidate the structure-activity relationships of this specific chemical class. Such a study would be a valuable contribution to the field of medicinal chemistry and drug discovery.
Researchers and drug development professionals interested in this particular scaffold may need to initiate their own research programs to explore its potential. This would involve the de novo synthesis of analog libraries and the development of relevant biological assays to screen for desired activities. Without such foundational research, a comparative guide on the structure-activity relationship of these specific compounds remains speculative.
References
A Comparative Guide to the Synthesis of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, a key building block in medicinal chemistry and drug development. The routes are evaluated based on efficiency, step-count, and potential for enantioselective synthesis, supported by available experimental data.
Introduction
This compound is a conformationally constrained analog of phenylalanine, making it a valuable scaffold in the design of peptidomimetics and other biologically active molecules. The rigidity of the tetrahydroisoquinoline core allows for the precise orientation of substituents, which is crucial for optimizing interactions with biological targets. This guide explores two common synthetic strategies for its preparation: a direct N-benzoylation of the pre-formed tetrahydroisoquinoline ring system and a two-step approach commencing with a Pictet-Spengler reaction.
Synthetic Routes Overview
Two principal synthetic pathways for the target molecule are compared:
-
Route A: Direct N-Benzoylation. This one-step approach involves the direct acylation of commercially available 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
-
Route B: Pictet-Spengler Reaction followed by N-Benzoylation. This two-step synthesis begins with the cyclization of a phenylalanine derivative with formaldehyde to construct the tetrahydroisoquinoline core, followed by N-benzoylation.
The following sections provide a detailed comparison of these routes, including experimental protocols and quantitative data where available.
Data Presentation
| Parameter | Route A: Direct N-Benzoylation | Route B: Pictet-Spengler followed by N-Benzoylation |
| Starting Materials | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, Benzoyl chloride | L-Phenylalanine, Formaldehyde, Benzoyl chloride |
| Number of Steps | 1 | 2 |
| Key Reactions | Schotten-Baumann Reaction | Pictet-Spengler Reaction, Schotten-Baumann Reaction |
| Reported Overall Yield | High (specific yield not reported in literature for this exact substrate) | Up to 85% for the Pictet-Spengler step (enantiomerically pure)[1] |
| Potential for Chirality | Dependent on the chirality of the starting material. | High potential for enantioselectivity starting from chiral phenylalanine.[1] |
| Advantages | Shorter route, simpler procedure. | High-yielding first step with excellent enantiomeric control.[1] |
| Disadvantages | Relies on the commercial availability and cost of the starting material. | Longer synthetic sequence. |
Experimental Protocols
Route A: Direct N-Benzoylation (Schotten-Baumann Conditions)
This route utilizes the well-established Schotten-Baumann reaction for the N-acylation of amines.
Experimental Workflow:
Figure 1: Workflow for the direct N-benzoylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
General Procedure:
-
Dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride dropwise with vigorous stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
Route B: Pictet-Spengler Reaction followed by N-Benzoylation
This two-step approach offers the advantage of building the chiral tetrahydroisoquinoline core from an readily available chiral amino acid.
Experimental Workflow:
Figure 2: Workflow for the two-step synthesis via Pictet-Spengler reaction and subsequent N-benzoylation.
Step 1: Pictet-Spengler Reaction
An improved method for the preparation of optically pure (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves the reaction of L-phenylalanine with formaldehyde in a hydrobromic acid solution.[1] This procedure has been reported to yield the hydrobromide salt in up to 85% with an enantiomeric excess of 99% or better.[1]
General Procedure:
-
React L-phenylalanine with formaldehyde (or a formaldehyde equivalent like paraformaldehyde or trioxane) in an aqueous solution of hydrobromic acid at an elevated temperature.
-
Cool the reaction mixture to precipitate the hydrobromide salt of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
-
Collect the precipitate by filtration and wash.
-
Neutralize the salt with a suitable base to obtain the free amino acid.
Step 2: N-Benzoylation
The N-benzoylation of the product from Step 1 is carried out under Schotten-Baumann conditions as described in Route A.
Comparison and Conclusion
Both synthetic routes offer viable pathways to this compound.
-
Route A is the more direct approach, ideal for rapid synthesis if the starting material, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is readily and economically available in the desired enantiomeric form.
-
Route B provides a powerful alternative, particularly when control over chirality is paramount. The Pictet-Spengler reaction of L-phenylalanine has been shown to proceed with high yield and excellent enantioselectivity, making this route highly attractive for the synthesis of enantiopure target molecules.[1]
The choice between these two routes will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the importance of enantiomeric purity for the intended application. For drug development and other applications where stereochemistry is critical, the two-step Pictet-Spengler approach (Route B) offers a more robust and controllable synthesis.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, a compound recognized for its potential toxicity. Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations.
Hazard Profile and Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity (Oral): Toxic if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given these hazards, it is imperative to handle this compound within a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation:
-
This compound is a non-halogenated organic acid. It must be segregated from other waste streams, particularly from bases, oxidizing agents, and halogenated solvents.
-
Do not mix this waste with other chemicals unless explicitly approved by your institution's environmental health and safety (EHS) office.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for waste accumulation. The container should have a secure screw-top cap.
-
Label the waste container clearly and accurately. The label should include:
-
The full chemical name: "Waste this compound"
-
The primary hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).
-
The date when the first waste was added.
-
The name of the principal investigator or lab group.
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and have secondary containment to capture any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal of Contaminated Materials:
-
Any materials that come into direct contact with the compound, such as contaminated filter paper, weighing boats, or PPE (gloves, etc.), should be considered hazardous waste.
-
Solid contaminated waste should be collected in a separate, clearly labeled, sealed bag or container and disposed of according to your institution's guidelines for solid chemical waste.
-
-
Arranging for Final Disposal:
-
Once the waste container is full (typically no more than 90% capacity to allow for expansion), or if it has been in storage for a designated period (e.g., six months), arrange for its collection by your institution's licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using a spill containment kit with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb large spills.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₇H₁₅NO₃ |
| CAS Number | 93316-40-6 |
| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on the known hazards associated with this compound and general best practices for handling toxic chemical substances.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the GHS classifications available for this compound and safety information for structurally similar chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before commencing work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H301: Toxic if swallowed [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
Given these hazards, stringent adherence to PPE protocols is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double gloving is recommended.[2] |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles are required.[3][4] |
| Face Protection | Face Shield | A face shield should be worn in addition to goggles, especially when there is a risk of splashes or aerosol generation. |
| Body Protection | Laboratory Coat/Gown | A laboratory coat is mandatory. A chemical-resistant gown is recommended. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[3][5] |
Operational Plan: Handling Procedures
Engineering Controls:
-
All work with solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
A designated area within the laboratory should be established for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by lining it with absorbent pads.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a tared, sealed container to transport the chemical to the balance if the balance is located outside the hood.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE as outlined in the disposal plan. Wash hands thoroughly with soap and water.
Disposal Plan
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound (e.g., contaminated gloves, weigh boats, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste containing this chemical down the drain.[7]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C17H15NO3 | CID 570005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pppmag.com [pppmag.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. gerpac.eu [gerpac.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid MSDS CasNo.74163-81-8 [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
